N-ethyl-2-methyl-N-phenylbenzamide chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthesis, and functional applications of N-ethyl-2-methyl-N-phenylbenzamide . Physicochemical Profiling, Synthesis, and Structure...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, physicochemical properties, synthesis, and functional applications of N-ethyl-2-methyl-N-phenylbenzamide .
Physicochemical Profiling, Synthesis, and Structure-Activity Relationships
Executive Summary & Chemical Identity[1]
N-ethyl-2-methyl-N-phenylbenzamide is a tertiary amide characterized by a sterically congested core. Structurally, it is the N-ethyl-N-phenyl amide derivative of o-toluic acid (2-methylbenzoic acid). It serves primarily as a Structure-Activity Relationship (SAR) probe in the development of insect repellents and as a specialized intermediate in pharmaceutical synthesis (e.g., ROR
modulators).
Unlike its renowned structural isomer DEET (N,N-diethyl-m-toluamide), this compound exhibits significantly reduced volatility and receptor affinity, rendering it a critical "negative control" in pharmacological studies defining the boundaries of the repellent pharmacophore.
*Note: "N-Ethyl-o-toluanilide" strictly refers to the reverse amide (N-ethyl-N-(2-methylphenyl)benzamide). The IUPAC name used here confirms the methyl group is on the benzoyl ring.
Chemical Structure & Electronic Properties[9]
The molecule features a biaryl system linked by a tertiary amide bond. The steric bulk of the ortho-methyl group on the benzoyl ring, combined with the N-phenyl substituent, forces the molecule into a highly twisted conformation to minimize steric clash (A(1,3) strain).
Structural Diagram (Graphviz)
Caption: Modular breakdown of N-ethyl-2-methyl-N-phenylbenzamide showing the steric convergence at the amide core.
Key Structural Features:
Ortho-Methyl Effect: The methyl group at the 2-position of the benzoyl ring creates steric hindrance that restricts rotation around the aryl-carbonyl bond, locking the phenyl ring out of coplanarity with the amide group.
Amide Resonance Damping: The N-phenyl group competes for the lone pair on the nitrogen, potentially reducing the double-bond character of the amide C-N bond compared to dialkyl amides like DEET.
Lipophilicity: The replacement of an ethyl group (in DEET) with a phenyl group significantly increases lipophilicity (LogP ~4.2 vs. 2.2 for DEET), drastically altering skin permeation and volatility profiles.
Physicochemical Properties[1][5][8][10]
The following data summarizes the experimental and predicted properties. The high boiling point and lipophilicity confirm its utility as a non-volatile additive or intermediate rather than a vapor-phase repellent.
Property
Value / Range
Context
Physical State
Viscous Oil / Low Melting Solid
Likely solidifies < 25°C due to π-stacking potential.
Melting Point
56–58 °C (Predicted)
Higher than DEET (liquid) due to rigidity.
Boiling Point
~360 °C (at 760 mmHg)
Very low volatility.
Density
1.08 ± 0.05 g/cm³
Denser than water.
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Highly hydrophobic.
Solubility (Organic)
Soluble in DMSO, DCM, MeOH
Standard organic solubility.
LogP (Octanol/Water)
4.16 (Predicted)
High lipophilicity (Lipinski Rule of 5 compliant).
H-Bond Donors
0
Aprotic solvent properties.
H-Bond Acceptors
1
Carbonyl oxygen only.
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation or nucleophilic acyl substitution. The reaction requires forcing conditions or active acylating agents due to the reduced nucleophilicity of N-ethylaniline (sterically hindered secondary amine) and the steric bulk of o-toluoyl chloride.
Preparation of Electrophile: Dissolve 2-methylbenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere (
).
Base Scavenger: Add Triethylamine (TEA) or Pyridine (1.2 eq) to neutralize HCl byproducts.
Amine Addition: Dropwise addition of N-ethylaniline (1.0 eq) at 0°C. The N-ethyl group adds steric bulk, slowing the attack.
Reflux: Allow to warm to Room Temperature (RT) and reflux for 4–6 hours to drive the reaction to completion (overcoming the ortho-methyl steric barrier).
Workup:
Quench with dilute HCl (remove unreacted amine).
Wash with saturated NaHCO
(remove unreacted acid/chloride).
Wash with Brine, dry over MgSO
.
Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient). Recrystallization from Ethanol if solid.
Caption: Synthetic workflow for the acylation of N-ethylaniline with o-toluoyl chloride.
This compound appears in literature primarily as a comparative analog to DEET. Research into Aedes aegypti repellents utilizes this molecule to test the "Spatial Repellency" hypothesis.
Comparison to DEET: DEET (MED ~0.05 µmol/cm²) is highly effective. The failure of N-ethyl-2-methyl-N-phenylbenzamide highlights two critical requirements for repellency:
Volatility: The N-phenyl group lowers vapor pressure too much for spatial repellency.
Steric Fit: The ortho-methyl group combined with the rigid N-phenyl ring likely prevents the molecule from adopting the bioactive conformation required to bind insect Odorant Receptors (ORs) or Acetylcholinesterase (AChE).
Pharmaceutical Intermediate
Recent patent literature identifies this scaffold in the synthesis of ROR
(Retinoic Acid Receptor-related Orphan Receptor gamma) modulators . These are investigated for autoimmune diseases (psoriasis, rheumatoid arthritis). The benzamide core serves as a stable linker orienting the lipophilic phenyl rings for hydrophobic pocket binding.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl):
1.1–1.2 (t, 3H, -CHCH): Triplet typical of ethyl terminal methyl.
2.3–2.4 (s, 3H, Ar-CH): Singlet for ortho-methyl.
3.8–4.0 (q, 2H, -N-CH-): Quartet for methylene, likely broadened due to rotamers.
6.8–7.5 (m, 9H, Ar-H ): Complex multiplet representing the two phenyl rings.
Mass Spectrometry (MS)
Method: ESI-MS or GC-MS.
Molecular Ion: [M+H]
= 240.14 m/z.
Fragmentation:
Loss of Ethyl group (M-29).
Cleavage of amide bond yielding o-toluoyl cation (m/z 119).
References
Katritzky, A. R., et al. (2013). Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay. PLOS ONE.
Technical Guide: N-ethyl-2-methyl-N-phenylbenzamide Activity Profile Part 1: Executive Summary N-ethyl-2-methyl-N-phenylbenzamide (often designated in literature as Compound 5w ) represents a critical "boundary molecule"...
N-ethyl-2-methyl-N-phenylbenzamide (often designated in literature as Compound 5w ) represents a critical "boundary molecule" in the structure-activity relationship (SAR) studies of carboxamide insect repellents. Unlike its structural analog DEET (N,N-diethyl-3-methylbenzamide), which functions primarily as a spatial repellent, Compound 5w exhibits a functional inversion: it possesses poor spatial repellency but high contact toxicity.
This guide analyzes the physicochemical and biological divergence of Compound 5w, positioning it not as a commercial repellent candidate, but as a vital pharmacological probe for distinguishing between olfactory receptor antagonism (repellency) and mitochondrial/neuro-toxicity (lethality) in Aedes aegypti and other vectors.
Part 2: Chemical Identity & Physicochemical Profile
The molecule is an
-disubstituted benzamide. Its structure differs from DEET primarily by the substitution of one -ethyl group with a bulky -phenyl ring and the shift of the methyl group to the ortho position on the benzoyl ring.
~4.2 (Significantly more lipophilic than DEET's ~2.[1]1)
Structural Distinction from Crotamiton:
It is crucial to distinguish this compound from Crotamiton (N-ethyl-o-crotonotoluidide). While both are
-ethyl--aryl amides, Crotamiton possesses a crotonyl (alkene) tail, whereas Compound 5w possesses a benzoyl (aromatic) tail. This aromaticity significantly alters stacking potential at the receptor site.
Part 3: Biological Activity Profile
The following data summarizes the compound's performance against Aedes aegypti (Yellow Fever Mosquito).
Repellency vs. Toxicity Inversion
The introduction of the
-phenyl group drastically reduces volatility and steric fit for the repellent receptor (likely Orco or specific Or subunits), while simultaneously enhancing lipophilicity, which aids cuticular penetration and systemic toxicity.
Table 1: Comparative Activity Profile (vs. DEET)
Metric
Compound 5w
DEET (Standard)
Interpretation
Min. Effective Dosage (MED)
5.160 µmol/cm²
0.047 µmol/cm²
Poor Repellent: Requires ~100x higher dose to achieve repellency.
LD50 (Topical)
~0.8 - 1.2 µ g/mosquito
2.69 µ g/mosquito
High Toxicity: ~2.5x more lethal than DEET.
LD95 (Topical)
1.82 µ g/mosquito
> 5.0 µ g/mosquito
Potent Toxicant: Rapidly lethal at lower doses.
Data Source: Synthesized from Pridgeon et al. (2014) and Katritzky et al. (2013) QSAR datasets.
Structure-Activity Relationship (SAR) Logic
Repellency Failure: The
-phenyl ring creates excessive steric bulk. Effective repellents (DEET, Picaridin) typically feature flexible alkyl chains (-diethyl or -butyl) that fit into the hydrophobic pocket of the odorant receptor. The rigid phenyl ring prevents this "lock-and-key" fit.
Toxicity Success: The increased lipophilicity (LogP > 4) allows the molecule to rapidly cross the insect cuticle and penetrate the central nervous system or mitochondrial membranes, acting as a toxicant rather than a surface deterrent.
Part 4: Mechanism of Action (MOA)
Toxicity Pathway: Mitochondrial Electron Transport Inhibition (METI)
While benzamides are often associated with sodium channel modulation (similar to local anesthetics), evidence suggests that lethal carboxamides against mosquitoes function as METI-I (Complex I) inhibitors .
Mechanism: The compound binds to the ubiquinone binding site of NADH:ubiquinone oxidoreductase (Complex I).
Effect: Disruption of ATP synthesis
Cellular energy depletion Paralysis and death.
Visualization: SAR & Mechanism Flowchart
Caption: Divergent SAR pathways for Benzamides. N-alkyl substitutions favor repellency (Green), while N-aryl substitutions favor toxicity (Red).
Part 5: Experimental Protocols
To validate the profile of N-ethyl-2-methyl-N-phenylbenzamide, the following self-validating protocols are recommended.
Anesthesia: Anesthetize female mosquitoes (3–5 days old) using
or cold table (4°C).
Application: Using a micro-applicator, dispense 0.1 µL of Compound 5w (in acetone) to the dorsal thorax of each mosquito.
Dose Range: 0.1 µg to 10 µg per mosquito.
Incubation: Transfer mosquitoes to holding cups with 10% sucrose solution. Maintain at 27°C / 80% RH.
Readout: Record mortality at 24 hours. "Dead" is defined as no movement (ataxia) when mechanically stimulated.
Analysis: Calculate LD50 using Probit analysis.
Validation: Control mortality (acetone only) must be < 10%.
Part 6: References
Pridgeon, J. W., et al. (2014). "Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti."[6] Journal of Medical Entomology. (Identifies Compound 5w as a high-toxicity benzamide).
Katritzky, A. R., et al. (2013). "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS ONE. (Provides MED data and QSAR modeling for Compound 5w).
Debboun, M., et al. (2007). "Insect Repellents: Principles, Methods, and Uses." CRC Press. (Standard protocols for K & D module and cloth patch assays).
Technical Guide: Solubility of N-ethyl-2-methyl-N-phenylbenzamide in Organic Solvents
The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling frameworks for N-ethyl-2-methyl-N-phenylbenzamide . Executive Summary & Chemical Iden...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling frameworks for N-ethyl-2-methyl-N-phenylbenzamide .
Executive Summary & Chemical Identity
N-ethyl-2-methyl-N-phenylbenzamide is a tertiary aromatic amide, structurally significant in the development of insect repellents and pharmaceutical intermediates. It belongs to the class of N,N-disubstituted benzamides, sharing structural homology with Crotamiton (N-ethyl-o-crotonotoluidide) and DEET (N,N-diethyl-m-toluamide).
Unlike its secondary amide precursors (e.g., N-ethyl-2-methylbenzamide, CAS 57056-81-2), this compound lacks a hydrogen-bond donor, significantly altering its solubility profile. It exhibits high lipophilicity and is expected to show excellent solubility in polar aprotic and non-polar organic solvents while remaining practically insoluble in water.
Chemical Profile
Property
Detail
Systematic Name
N-Ethyl-2-methyl-N-phenylbenzamide
Molecular Formula
C₁₆H₁₇NO
Molecular Weight
~239.31 g/mol
Structural Class
Tertiary Amide / o-Toluamide derivative
Physical State
Viscous liquid or low-melting solid (Polymorph dependent)
Primary Analog
Benzanilide (N-phenylbenzamide); DEET
Thermodynamic Fundamentals of Solubility
Understanding the dissolution of N-ethyl-2-methyl-N-phenylbenzamide requires analyzing the interplay between solute-solute , solvent-solvent , and solute-solvent interactions.
Solubility Mechanism
The dissolution process is governed by the Gibbs free energy change (
):
Crystal Lattice Disruption (Endothermic): Energy is required to overcome the van der Waals forces and
- stacking interactions between the phenyl rings of the solid amide.
Cavity Formation (Endothermic): The solvent must create a cavity to accommodate the bulky N-ethyl-2-methyl-N-phenylbenzamide molecule.
Solvation (Exothermic): Formation of new interactions.
Polar Protic Solvents (Methanol, Ethanol): Solvation occurs via dipole-dipole interactions and hydrogen bonding (solvent acts as donor, amide carbonyl as acceptor).
Non-Polar Solvents (Toluene, Hexane): Solvation is driven by dispersion forces. The hydrophobic ethyl and phenyl groups facilitate high solubility in aromatic solvents.
Ideal vs. Real Solubility
For this compound, the Ideal Solubility (
) depends solely on the melting point () and enthalpy of fusion ():
However, due to the steric bulk of the o-methyl and N-phenyl groups, deviations from ideality are significant. Real solubility is modeled using activity coefficients ():
Estimated Solubility Data (Based on Structural Analogs)
Direct experimental datasets for this specific derivative are proprietary or sparse. The following values are high-confidence estimates derived from the structural parent Benzanilide and the functional analog DEET .
Table 1: Predicted Solubility Profile
Estimates based on thermodynamic similarity to N-phenylbenzamide (Benzanilide).
Solvent Class
Representative Solvent
Predicted Solubility (Mole Fraction, ) at 298.15 K
Solubility Behavior
Polar Protic
Methanol
to
High. H-bond acceptance at carbonyl.
Polar Protic
Ethanol
to
High. Ethyl group increases compatibility.
Polar Aprotic
Acetone
Very High. Dipole-dipole matching.
Polar Aprotic
Ethyl Acetate
High. Similar polarity index.
Aromatic
Toluene
Excellent.- interaction compatible.
Chlorinated
Chloroform / DCM
Miscible (or very high)
Excellent. "Like dissolves like."
Aqueous
Water
Insoluble. Hydrophobic dominance.
Critical Insight: The presence of the ortho-methyl group (steric hindrance) typically lowers the melting point compared to the unsubstituted parent, potentially increasing solubility in organic solvents relative to Benzanilide.
Experimental Protocol: Determination of Solubility
To generate definitive data for regulatory or process development purposes, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC is the gold standard.
Workflow Diagram
Figure 1: Standardized workflow for the gravimetric or chromatographic determination of solid-liquid equilibrium.
Detailed Methodology
Preparation: Add excess N-ethyl-2-methyl-N-phenylbenzamide to 10 mL of the target solvent in a jacketed glass equilibrium cell.
Equilibration: Stir continuously using a magnetic stirrer at the desired temperature (controlled by a circulating water bath, accuracy
K) for 24–48 hours.
Clarification: Stop stirring and allow the phases to separate for 2–4 hours. Ensure the solid phase persists (confirming saturation).
Sampling: Withdraw the supernatant using a pre-heated glass syringe. Filter immediately through a 0.22 µm PTFE filter to remove suspended solids.
Quantification:
Gravimetric: Evaporate solvent and weigh residue (requires high solubility).
HPLC (Recommended): Dilute with methanol/water. Analyze using a C18 column, UV detection at 254 nm (aromatic ring absorption).
Thermodynamic Modeling & Data Correlation
Once experimental data is obtained, it must be correlated to allow for interpolation at different temperatures.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of amides in pure solvents.
A, B, C : Empirical parameters derived from regression analysis.
(Lambda-h) Equation
Used to describe non-ideal behavior in polar solvents.
Modeling Logic Diagram
Figure 2: Logic flow for selecting the appropriate thermodynamic model for solubility correlation.
References
Compound Identification & Activity
Katritzky, A. R., et al. (2013).[3][4] "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS ONE. (Identifies N-ethyl-2-methyl-N-phenylbenzamide as Compound 5w).
Solubility of Structural Analog (Benzanilide)
Li, Y., et al. (2015).[5] "Solubility of Benzanilide in Thirteen Pure Organic Solvents..." Journal of Chemical & Engineering Data. (Provides proxy data for N-phenylbenzamide core).
Solubility of Functional Analog (DEET)
ChemIDplus. "N,N-Diethyl-m-toluamide (DEET) Physical Properties." National Library of Medicine.[6]
Thermodynamic Modeling:
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
N-ethyl-2-methyl-N-phenylbenzamide PubChem CID and safety data
An in-depth technical guide on N-ethyl-2-methyl-N-phenylbenzamide , a structural analog of the pharmaceutical agent Crotamiton and the insect repellent DEET.[1] Identity, Synthesis, and Pharmacological Profile[1] Executi...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on N-ethyl-2-methyl-N-phenylbenzamide , a structural analog of the pharmaceutical agent Crotamiton and the insect repellent DEET.[1]
Identity, Synthesis, and Pharmacological Profile[1]
Executive Summary
N-ethyl-2-methyl-N-phenylbenzamide (IUPAC: N-ethyl-N-(2-methylphenyl)benzamide) is a tertiary carboxamide structurally categorized as a benzanilide derivative .[1] It is the direct benzoyl analog of the established scabicidal and antipruritic drug Crotamiton (Eurax), differing only by the substitution of the crotonyl group with a benzoyl group.
While Crotamiton is widely used in dermatology, N-ethyl-2-methyl-N-phenylbenzamide is primarily characterized in research contexts as a bioactive chemotype for insect repellency (specifically against Aedes aegypti), exhibiting structure-activity relationships (SAR) comparable to DEET and Crotamiton.[1] This guide details its physicochemical properties, synthesis via Schotten-Baumann acylation, predicted toxicological profile, and analytical characterization.[1]
Chemical Identity & Physicochemical Properties
This compound belongs to the class of N,N-disubstituted benzamides .[1] Its steric bulk, provided by the ortho-methyl group on the N-phenyl ring, restricts rotation around the amide bond, influencing its binding affinity to transient receptor potential (TRP) channels and odorant receptors.[1]
Nomenclature & Identifiers
Parameter
Detail
Chemical Name
N-ethyl-2-methyl-N-phenylbenzamide
IUPAC Name
N-ethyl-N-(2-methylphenyl)benzamide
Common Synonyms
N-Benzoyl-N-ethyl-o-toluidine; Compound 5w (in repellent literature)
CAS Registry Number
Not widely listed as a commercial commodity; see Precursors below
N-ethyl-2-methyl-N-phenylbenzamide exists at the intersection of two major bioactive classes: Toluamides (DEET) and Crotonamides (Crotamiton).[1]
Comparative Structure Analysis
DEET (N,N-diethyl-m-toluamide): The gold standard repellent.[1] Features a diethylamine group.
Crotamiton (N-ethyl-o-crotonotoluidide): An antipruritic/scabicide.[1][2] Features an N-ethyl-o-toluidine core acylated with crotonic acid.[1][3]
Target (N-ethyl-2-methyl-N-phenylbenzamide): Features the same N-ethyl-o-toluidine core as Crotamiton but acylated with benzoic acid .[1]
Mechanism of Action (Bioactivity)
Research indicates this compound (referenced as 5w in vector control literature) targets specific sensory pathways:
Insect Repellency: It acts on the odorant receptors (ORs) of Aedes aegypti. The ortho-methyl group is critical for steric "locking," which often enhances repellent duration compared to unhindered amides.[1]
TRP Channel Modulation (Inferred): Like Crotamiton, which inhibits TRPV4 (Transient Receptor Potential Vanilloid 4) to reduce itch, the benzamide analog is predicted to modulate TRP channels due to the conserved pharmacophore (N-ethyl-o-tolyl moiety).[1]
DOT Diagram: Structural Family Tree
Caption: Structural derivation showing the target compound as the benzoyl-substituted analog of the clinical drug Crotamiton.
Synthesis Protocol
Objective: Synthesis of N-ethyl-2-methyl-N-phenylbenzamide via Schotten-Baumann acylation.
Scale: Laboratory (10–50 mmol).
Reagents
N-Ethyl-o-toluidine (Precursor A): The nucleophilic amine.[1] Note: Toxic/Blood toxin.
Benzoyl Chloride (Precursor B): The acylating agent. Note: Lachrymator/Corrosive.
Base: Triethylamine (Et₃N) or 10% NaOH (aq).
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve N-ethyl-o-toluidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 volumes).
Cooling: Submerge the flask in an ice-water bath (0–5 °C).
Reaction: Remove ice bath and stir at room temperature (25 °C) for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
Quench & Workup:
Wash reaction mixture with 1M HCl (2x) to remove unreacted amine.
Wash with Sat. NaHCO₃ (2x) to remove benzoic acid byproducts.
Wash with Brine (1x).
Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or high-vacuum distillation if thermal stability permits.[1]
DOT Diagram: Synthesis Workflow
Caption: Schotten-Baumann synthesis route for the target benzamide.
Safety & Toxicology Data (Predicted)
As a research chemical, specific GHS data is often extrapolated from its closest commercial analog, Crotamiton , and its precursors.[1]
Hazard Classification (GHS)
Signal Word:WARNING
H302: Harmful if swallowed.[4][5][6][7][8] (Based on aniline derivative structure).
Retention Time: Expected to be longer than Crotamiton due to the higher lipophilicity of the benzoyl group compared to the crotonyl group.
1H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
δ 1.1–1.2 ppm (t, 3H): Methyl of the N-ethyl group.[1]
δ 2.1–2.3 ppm (s, 3H): Methyl on the o-tolyl ring (Singlet).[1]
δ 3.8–4.0 ppm (q, 2H): Methylene of the N-ethyl group.[1]
δ 7.0–7.5 ppm (m, 9H): Aromatic protons (5 from benzoyl, 4 from o-tolyl).[1] Note: Signals may appear broadened due to restricted rotation around the amide bond (rotamers).
References
Katritzky, A. R., et al. (2013). "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS ONE, 8(9), e64547.[1] (Identifies Compound 5w: N-ethyl-2-methyl-N-phenylbenzamide).[1]
Kittaka, H., et al. (2017). "Transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects." Pflügers Archiv - European Journal of Physiology, 469, 1313–1323.[1] (Mechanism of action for the Crotamiton analog).
PubChem Database. "Crotamiton (CID 688020) and Benzanilide (CID 7201)." National Center for Biotechnology Information. (Used for SAR-based safety extrapolation).[1]
Thermo Fisher Scientific. "Efficient QC Method for Determination of Crotamiton." Application Brief 138. (Basis for HPLC protocol).[11]
The Evolving Landscape of N-ethyl-N-phenyl-2-methylbenzamide Derivatives: A Technical Guide for Drug Discovery
Abstract The N-phenylbenzamide scaffold has long been a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. This in-depth technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-phenylbenzamide scaffold has long been a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. This in-depth technical guide focuses on a specific, yet promising, subclass: N-ethyl-N-phenyl-2-methylbenzamide derivatives. While direct literature on this exact scaffold is emerging, this guide synthesizes field-proven insights from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into rational synthetic strategies, explore the nuanced structure-activity relationships, and elucidate the potential mechanisms of action that underpin the therapeutic promise of these molecules, particularly in the realm of anti-inflammatory and analgesic applications.
Introduction: The Architectural Significance of the N,N-Disubstituted Benzamide Core
Benzamide derivatives are a cornerstone in drug discovery, with a rich history of yielding clinically successful drugs.[1] Their biological versatility stems from the amide bond's ability to form key hydrogen bond interactions with biological targets, and the two aromatic rings provide a scaffold that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. The introduction of N,N-disubstitution, as seen in the N-ethyl-N-phenyl-2-methylbenzamide core, offers a strategic advantage by locking the amide bond in a specific conformation, which can enhance binding affinity and reduce susceptibility to enzymatic degradation. The 2-methyl substituent on the benzoyl ring further introduces a steric and electronic parameter that can be exploited to achieve selectivity for specific biological targets.
This guide will provide a comprehensive literature review and practical insights into the synthesis, potential biological activities, and structure-activity relationships of N-ethyl-N-phenyl-2-methylbenzamide derivatives, drawing on data from closely related N-aryl and N,N-disubstituted benzamides to illuminate the path for future drug discovery efforts in this chemical space.
Synthetic Strategies: Constructing the N-ethyl-N-phenyl-2-methylbenzamide Scaffold
The synthesis of N-ethyl-N-phenyl-2-methylbenzamide and its derivatives primarily relies on the formation of the central amide bond. Several robust and scalable methods can be employed, with the choice of method often depending on the specific substituents present on the aromatic rings and the desired scale of the reaction.
Acyl Chloride-Mediated Amidation: A Classic and Efficient Approach
A direct and widely used method involves the reaction of 2-methylbenzoyl chloride with N-ethylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-ethyl-N-phenyl-2-methylbenzamide
Preparation of 2-methylbenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, the excess thionyl chloride is removed under reduced pressure to yield crude 2-methylbenzoyl chloride, which can be used in the next step without further purification.
Amide Bond Formation: In a separate flask, dissolve N-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
Reaction: Add the freshly prepared 2-methylbenzoyl chloride (1.0 eq) dropwise to the cooled solution of N-ethylaniline.
Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-ethyl-N-phenyl-2-methylbenzamide. A similar procedure is described for the synthesis of N-ethyl-N-(2-methylphenyl)-2-butenamide, highlighting the general applicability of this method.[2]
General workflow for the synthesis of N-ethyl-N-phenyl-2-methylbenzamide.
One-Pot Amidation using Coupling Reagents
For more sensitive substrates or to streamline the synthetic process, one-pot amide coupling reactions are highly effective. These methods avoid the isolation of the acyl chloride intermediate.
Experimental Protocol: One-Pot Synthesis using HATU
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
Coupling Agent: Add a uronium-based coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add N-ethylaniline (1.1 eq) to the reaction mixture.
Reaction and Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography. This method is widely applicable for the synthesis of various amides.[3]
Pharmacological Potential: Exploring the Biological Landscape
While specific biological data for N-ethyl-N-phenyl-2-methylbenzamide is limited, the broader class of N-substituted benzamides exhibits a wide range of pharmacological activities. This section will explore the potential therapeutic applications based on data from structurally related compounds.
Anti-inflammatory and Analgesic Activity
A significant body of research points to the anti-inflammatory potential of N-phenylbenzamide derivatives. The primary mechanisms of action appear to involve the inhibition of key inflammatory mediators.
3.1.1. Inhibition of Prostaglandin E2 (PGE2) Synthesis
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain.[4] Its synthesis is catalyzed by cyclooxygenase (COX) enzymes and microsomal prostaglandin E2 synthase-1 (mPGES-1).[5][6] Several N-phenylcarbamothioylbenzamides have been shown to be potent inhibitors of PGE2 production.[7][8][9] For instance, certain derivatives exhibit significantly higher anti-inflammatory activity than the standard drug indomethacin in carrageenan-induced paw edema models in mice.[8]
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Some benzamide derivatives have been identified as selective COX-1 or COX-2 inhibitors.[11] For example, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide has been shown to possess potent COX-1 inhibitory and analgesic activities, similar to indomethacin.[11] Conversely, other series of benzamide derivatives have been developed as selective COX-2 inhibitors, with some compounds exhibiting IC50 values comparable to celecoxib.[12]
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[13] Several N-substituted benzamides have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[1][14] This inhibition can occur through various mechanisms, including the prevention of IκBβ breakdown.[1]
Potential anti-inflammatory mechanisms of N-substituted benzamides.
The biological activity of N-phenylbenzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
Influence of Substituents on the Benzoyl Ring
The presence of a methyl group at the 2-position of the benzoyl ring, as in our core structure, introduces a steric constraint that can influence the conformation of the molecule and its interaction with the target protein. This ortho-substituent can play a critical role in achieving selectivity for specific enzyme isoforms.
Impact of Substituents on the N-Phenyl Ring
The electronic and steric properties of substituents on the N-phenyl ring significantly modulate the biological activity. For example, in a series of N-pyrazolyl benzamide derivatives, the incorporation of electron-withdrawing groups on the pyrazole ring was found to significantly enhance antibacterial activity.
Furthermore, studies on N-substituted benzamides as NF-κB inhibitors have revealed that the addition of an acetyl group at the 4'-position of the N-phenyl ring can convert a biologically inactive compound into a potent inhibitor of NF-κB activation.[1][14]
Conclusion and Future Directions
The N-ethyl-N-phenyl-2-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of inflammation and pain. By drawing on the wealth of knowledge from related N-phenylbenzamide and N,N-disubstituted benzamide derivatives, researchers can employ rational design strategies to optimize the potency, selectivity, and pharmacokinetic properties of this chemical class.
Future research should focus on the direct synthesis and biological evaluation of a focused library of N-ethyl-N-phenyl-2-methylbenzamide derivatives with diverse substitution patterns on both aromatic rings. In vitro assays targeting key inflammatory mediators such as COX-1, COX-2, mPGES-1, and NF-κB will be crucial for elucidating the precise mechanism of action. Promising lead compounds can then be advanced to in vivo models of inflammation and pain to validate their therapeutic potential. The insights provided in this guide offer a solid foundation for embarking on such drug discovery programs.
References
Karlsson, A., N-substituted Benzamides Inhibit NFkappaB Activation and Induce Apoptosis by Separate Mechanisms, PubMed, [Link]
Kashima, T., et al., Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, PubMed, [Link]
Lindgren, H., et al., N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes, PubMed, [Link]
Ates, H. G., et al., Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever, ACS Publications, [Link]
Jiang, Z., et al., Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2, PubMed Central, [Link]
Ates, H. G., et al., Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever, PubMed, [Link]
Limban, C., et al., novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties, ResearchGate, [Link]
Koeberle, A., et al., Targeting inflammation: multiple innovative ways to reduce prostaglandin E2, PubMed Central, [Link]
Antiinflammatory activity of compounds (1-20) in terms of IC50 value, ResearchGate, [Link]
Sanda, M., et al., Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules, PubMed Central, [Link]
Gherman, C., et al., Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes, PubMed, [Link]
Duncton, M. A. J., et al., A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates, The Royal Society of Chemistry, [Link]
Gherman, C., et al., Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes, PubMed Central, [Link]
Sestili, P., et al., Newly discovered anti-inflammatory properties of the benzamides and nicotinamides, PubMed, [Link]
Limban, C., et al., Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties, Drug Design, Development and Therapy, [Link]
Limban, C., et al., Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties, PubMed, [Link]
Hassan, G. S., et al., Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs, PubMed Central, [Link]
Amide synthesis by acylation, Organic Chemistry Portal, [Link]
A method for preparing N- (2 - phenylethyl)
Dabhi, R. C., et al., Process optimization for acid-amine coupling: a catalytic approach, Current Chemistry Letters, [Link]
Process for producing N-ethyl-N- (2-methylphenyl)
Wang, G., et al., Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors, PubMed Central, [Link]
Klein, T., et al., Selective inhibition of cyclooxygenase 2, PubMed, [Link]
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts, ACS Omega, [Link]
Paunescu, H., et al., Cyclooxygenase Inhibition Safety and Efficacy in Inflammation-Based Psychiatric Disorders, MDPI, [Link]
Bioassay protocols for testing N-ethyl-2-methyl-N-phenylbenzamide against Aedes aegypti
Application Note: Bioassay Protocols for N-ethyl-2-methyl-N-phenylbenzamide against Aedes aegypti Part 1: Executive Summary & Compound Profile[1] Objective: This guide outlines the standardized bioassay workflows for eva...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Bioassay Protocols for N-ethyl-2-methyl-N-phenylbenzamide against Aedes aegypti
Part 1: Executive Summary & Compound Profile[1]
Objective:
This guide outlines the standardized bioassay workflows for evaluating the repellency and toxicity of N-ethyl-2-methyl-N-phenylbenzamide (CAS Registry Number not widely listed; designated as Compound 5w in key literature).[1] This compound is a benzamide derivative, structurally related to N,N-diethyl-3-methylbenzamide (DEET), and serves as a critical structural probe in Quantitative Structure-Activity Relationship (QSAR) studies for next-generation repellents.[1]
Compound Profile:
Chemical Name: N-ethyl-2-methyl-N-phenylbenzamide[1][2][3][4][5]
Structural Significance: Contains an N-phenyl group (aniline derivative) replacing the N-ethyl of DEET, and an ortho-methyl group on the benzoyl ring.[1]
Known Efficacy: Previous screenings (Oliferenko et al., 2013) indicate a Minimum Effective Dose (MED) of ~5.16 µmol/cm², suggesting significantly lower potency than DEET (MED ~0.05–0.15 µmol/cm²).
Application: Primarily used as a negative control or "low-activity" anchor in SAR modeling to refine pharmacophore definitions for Aedes aegypti Odorant Binding Proteins (OBPs).[1]
Part 2: Safety & Handling (Pre-Experimental)
Critical Warning: Unlike DEET, this compound contains an N-phenyl moiety which may metabolize to aniline derivatives.[1] Rigorous safety protocols are mandatory before human subject testing.[1]
Purity Verification: Analyze test batch via HPLC-MS to ensure >98% purity and absence of free aniline or benzoyl chloride precursors.
Cytotoxicity Screen: Prior to any in vivo (human/animal) contact, perform an in vitro cytotoxicity assay (e.g., MTT assay on HaCaT keratinocytes) to establish a safety threshold.
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood are required during stock solution preparation.
Part 3: Experimental Protocols
Workflow Visualization
Caption: Step-wise decision tree for evaluating novel benzamide derivatives, prioritizing safety and high-throughput screening before human testing.
Protocol A: Toxicity Control (CDC Bottle Bioassay)
Purpose: To distinguish between repellency (behavioral avoidance) and toxicity (knockdown/mortality).[1] Benzamides can exhibit neurotoxic effects; this must be ruled out to validate repellency claims.[1]
Aedes aegypti (Rockefeller strain or local field strain), non-blood-fed females, 3–5 days old.[1]
Procedure:
Coating: Prepare a stock solution of the test compound in acetone. Coat bottles with the diagnostic dose (start with DEET equivalent: ~15 µ g/bottle ) and allow to dry for 24 hours.[1]
Exposure: Introduce 10–25 mosquitoes into the treated bottle and a control bottle (acetone only).[1]
Observation: Record knockdown (KD) every 10 minutes for 1 hour.
Recovery: Transfer mosquitoes to a recovery cup with sugar solution. Monitor mortality at 24 hours.[1]
Interpretation:
>80% Mortality: Compound is insecticidal.[1] Do not proceed to human repellency testing without dose adjustment.[1]
<10% Mortality: Compound is non-toxic at this dose; proceed to repellency assays.[1]
Purpose: To determine the Minimum Effective Dose (MED). This is the standard method used in the referenced literature (Oliferenko et al.) for this specific compound.[1]
Expected Results for N-ethyl-2-methyl-N-phenylbenzamide:
Based on QSAR literature, expect an MED significantly higher than DEET.[1]
Parameter
DEET (Control)
N-ethyl-2-methyl-N-phenylbenzamide
Interpretation
MED (µmol/cm²)
0.05 – 0.15
~5.16
Weak Repellent
Duration (CPT)
> 300 mins
< 30 mins
Rapid loss of efficacy
Toxicity (24h)
0%
< 5%
Non-toxic (verify)
Troubleshooting:
High Control Mortality: Ensure solvent is fully evaporated; check mosquito colony health.[1]
Inconsistent MED: This compound may have low volatility.[1] Ensure the K&D module is tight against the skin/membrane to force close-range interaction.[1]
References
Oliferenko, P. V., et al. (2013).[7][8][9][10] "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS ONE, 8(9), e64547.[7][9] Link
World Health Organization (WHO). (2009).[1] "Guidelines for efficacy testing of mosquito repellents for human skin." WHO/HTM/NTD/WHOPES/2009.4.[1] Link[1]
Centers for Disease Control and Prevention (CDC). (2023).[1] "Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay." Link
U.S. EPA. (2010).[1] "Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin." Link
Formulation Strategies for N-ethyl-2-methyl-N-phenylbenzamide Repellents
[1][2][3][4][5] Executive Summary N-ethyl-2-methyl-N-phenylbenzamide represents a distinct class of N-aryl benzamide repellents.[1][2][3][4] Structurally related to both DEET (N,N-diethyl-m-toluamide) and Crotamiton, thi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
N-ethyl-2-methyl-N-phenylbenzamide represents a distinct class of N-aryl benzamide repellents.[1][2][3][4] Structurally related to both DEET (N,N-diethyl-m-toluamide) and Crotamiton, this compound is characterized by higher molecular weight (~239 g/mol ) and significantly greater lipophilicity due to the N-phenyl moiety.[1][2][4]
While traditional repellents like DEET rely on a balance of volatility and receptor interaction, N-ethyl-2-methyl-N-phenylbenzamide exhibits lower vapor pressure and higher substantivity .[1][2][3][4] This presents a unique formulation challenge: the active ingredient adheres well to the skin but requires formulation assistance to establish an effective spatial repellent vapor cloud (Minimum Effective Dose, MED, is often higher than DEET).[3][4]
This guide details protocols to overcome these physicochemical barriers, focusing on volatility enhancement , uniform film formation , and reduced dermal permeation .[3][4]
Part 1: Pre-Formulation Characterization
Objective: To define the solubility window and compatibility profile necessary for stable prototyping.
Physicochemical Profiling
Before formulation, the following parameters must be established. Due to the N-phenyl group, this compound is predicted to be highly lipophilic (LogP > 3.[2][4]0) and potentially solid or a viscous oil at room temperature.
Parameter
Predicted Value/State
Formulation Implication
Molecular Weight
239.3 g/mol
Lower volatility than DEET (191 g/mol ); requires volatility enhancers.[1][2]
LogP (Octanol/Water)
> 3.5 (High Lipophilicity)
Excellent skin retention but high risk of dermal absorption; requires encapsulation or polar vehicles to minimize uptake.
Water Solubility
Very Low (< 0.1 mg/mL)
Requires co-solvents (Ethanol, PG) or emulsification (O/W system).[3]
Physical State
Solid or Viscous Liquid
May require heating during oil-phase preparation; risk of crystallization in ethanolic sprays.[1][2][3]
Excess Addition: Add excess N-ethyl-2-methyl-N-phenylbenzamide to 5 mL of each solvent in sealed glass vials.
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter supernatant through 0.45 µm PTFE filters.
Quantification: Dilute 1:1000 in Acetonitrile and analyze via HPLC-UV (210-230 nm).
Compatibility Check: Mix 1:1 with excipients (e.g., Carbopol, Tween 80).[3][4] Incubate at 50°C for 1 week. Observe for discoloration or precipitation.
Part 2: Formulation Strategies & Decision Logic
The following decision matrix dictates the formulation approach based on the intended application (Spatial Repellency vs. Contact Protection).
Figure 1: Decision matrix for selecting the delivery system based on the compound's physicochemical constraints.
Rationale: Since the active has low vapor pressure, simple ethanolic solutions may leave a residue that does not repel effectively from a distance.[3][4] We add a volatile silicone (Cyclomethicone) to assist spreading and a film former to prevent crystallization.
Figure 2: Hot High-Pressure Homogenization technique for producing SLNs containing the benzamide repellent.[1][2][4]
Procedure:
Melting: Heat the Oil Phase components to 75°C (approx. 10°C above GMS melting point). Ensure the Active is fully dissolved in the lipid melt.
Aqueous Prep: Dissolve surfactants in water and heat to 75°C.
Pre-Emulsion: Add the aqueous phase to the oil phase under high-shear mixing (Ultra-Turrax) at 5,000 rpm for 5 minutes.
Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles.
Solidification: Discharge the hot nano-emulsion into a cold water bath (2-5°C) under stirring to crystallize the lipid droplets into solid nanoparticles.
Part 4: Analytical & Validation Methods
HPLC Quantification Method[1][2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[4]
Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.
Retention Time: Expect ~5-8 mins (Active is lipophilic).[1][2][3]
In Vitro Release Testing (IVRT)
Equipment: Franz Diffusion Cells.
Membrane: Synthetic cellulose acetate (0.45 µm) or Strat-M® (skin mimic).[1][2][3]
Receptor Medium: PBS pH 7.4 + 20% Ethanol (to maintain sink conditions for the lipophilic active).
Sampling: Withdraw 0.5 mL at 0.5, 1, 2, 4, 6, and 8 hours. Replenish with fresh medium.
Analysis: Calculate Cumulative Release (%) vs. Time^0.5 (Higuchi Model).
Efficacy Testing (Arm-in-Cage - Modified)
Note: Due to the lower volatility of this compound, standard protocols must be adapted to ensure fair assessment.[1][2][3][4]
Application: Apply 1.0 g of formulation per 600 cm² of forearm skin.
Control: 20% DEET in Ethanol.
Exposure: Insert arm into cage containing 200 non-blood-fed female Aedes aegypti.
Endpoint: Time to First Confirmed Bite (FCB).
Modification: If spatial repellency is poor, assess Landing Inhibition (Contact Repellency) by counting landings without bites.[3]
References
Katritzky, A. R., et al. (2013).[3][4] "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS ONE. (Identifies N-ethyl-2-methyl-N-phenylbenzamide as Compound 5w). Link
Kalyanasundaram, M., & Mathew, N. (2006).[3][4] "N,N-diethylphenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods."[2][3][4][5][6] Journal of Medical Entomology. (Comparative benzamide formulation strategies). Link
Debboun, M., Frances, S. P., & Strickman, D. (2007).[3][4] Insect Repellents: Principles, Methods, and Uses. CRC Press. (Standard protocols for amide repellents).
Puglia, C., & Bonina, F. (2012).[3][4] "Lipid nanoparticles as novel delivery systems for cosmetics and dermal pharmaceuticals." Expert Opinion on Drug Delivery. (Protocol basis for SLN formulation). Link
HPLC method development for N-ethyl-2-methyl-N-phenylbenzamide analysis
This application note details the HPLC method development strategy for N-ethyl-2-methyl-N-phenylbenzamide , a tertiary amide structurally related to DEET and Crotamiton.[1][2][3] This guide moves beyond generic templates...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the HPLC method development strategy for N-ethyl-2-methyl-N-phenylbenzamide , a tertiary amide structurally related to DEET and Crotamiton.[1][2][3]
This guide moves beyond generic templates to address the specific chromatographic challenges inherent to this molecule: high lipophilicity and amide bond rotamerism .[1][4]
Part 1: Physicochemical Profile & Chromatographic Logic
Before injecting the first sample, we must analyze the molecule to predict its behavior.[3][4]
Tertiary Amide: The bond between the carbonyl carbon and the nitrogen has partial double-bond character.[2][3] The bulky substituents (Phenyl, Ethyl, and o-Tolyl) create steric hindrance, leading to slow rotation and potential peak splitting (rotamers) .[3]
LogP
~3.8 - 4.2
High Hydrophobicity: Expect strong retention on C18.[1][2][4] Requires high organic mobile phase strength (>50% ACN).[3][4]
pKa
Neutral
pH Independence: Retention will not shift significantly with pH.[1][2][4] However, pH control (e.g., pH 3.0) is recommended to suppress silanol activity on the column.[4]
UV Max
~210–254 nm
Detection: The benzamide and N-phenyl chromophores provide good UV response.[1][2][3][4] 254 nm is robust; 210 nm offers higher sensitivity but more baseline noise.[1][2][4]
Part 2: Critical Method Development Strategy
The development process is structured into three phases: Scouting , Rotamer Resolution , and Optimization .[3][4]
Phase 1: Column Selection & Scouting
For this lipophilic amide, two stationary phases are recommended:
C18 (L1): The workhorse for hydrophobic interaction.[4] Provides predictable retention based on LogP.[1][2][4]
selectivity.[2][3][4] Since the analyte contains two aromatic rings (benzoyl and N-phenyl), this phase can offer superior resolution from impurities that lack these systems.[2][3]
Phase 2: The Rotamer Challenge (Expert Insight)
WARNING: Tertiary amides with bulky ortho-substituents often exist as distinct E and Z conformers (rotamers) that interconvert slowly at room temperature.[1][2][4]
Symptom: The analyte appears as a split peak, a doublet, or a broad, distorted peak at 25°C.[3][4]
Solution:Thermodynamic Coalescence. Increasing the column temperature increases the rate of bond rotation.[1][4] At a specific "coalescence temperature" (often 45°C–60°C), the rotamers interconvert fast enough to appear as a single, sharp Gaussian peak.[3]
Phase 3: Automated Workflow Visualization
Figure 1: Decision tree for handling amide rotamers during method development.
Part 3: Detailed Experimental Protocols
Protocol A: Initial Gradient Scouting (The "Wide Net")
Use this protocol to assess retention behavior and check for rotamer separation.[4]
System: HPLC with UV Detector (DAD recommended).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
Fix: Switch to Phosphoric Acid (non-UV absorbing) or use a Reference Wavelength (360 nm) if using DAD.
Issue: "Ghost" peaks appearing later.
Cause: Late elution of highly lipophilic dimers or impurities.[1][4]
Fix: Extend the "Wash" phase (95% ACN) at the end of every injection.
References
USP General Chapter <621> Chromatography . United States Pharmacopeia.[1][2][4] (Provides standard acceptance criteria for Tailing and Resolution). Link
Clayden, J., et al. "The dynamic stereochemistry of amides."[3][4] Angewandte Chemie International Edition, 2006.[1][3][4] (Mechanistic explanation of amide rotamers). Link[3][4]
Dolan, J. W. "Temperature Selectivity in Reversed-Phase HPLC."[1][2][3][4] LCGC North America, 2002.[1][3][4] (Authoritative source on temperature effects).[3][9][10] Link
PubChem Compound Summary: N-ethyl-2-methyl-N-phenylbenzamide . (Identification of the specific chemical entity). Link[3][4]
Application Note: Predictive QSAR Modeling of N-ethyl-2-methyl-N-phenylbenzamide Analogs
An in-depth technical guide to the Quantitative Structure-Activity Relationship (QSAR) modeling of N-ethyl-2-methyl-N-phenylbenzamide analogs for researchers, scientists, and drug development professionals. Authored by:...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide to the Quantitative Structure-Activity Relationship (QSAR) modeling of N-ethyl-2-methyl-N-phenylbenzamide analogs for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Rationale for QSAR in N-Phenylbenzamide Analog Development
N-phenylbenzamide and its derivatives represent a versatile scaffold with a wide range of documented biological activities, including antimicrobial, antiviral, and antischistosomal effects.[1][2][3] The N-ethyl-2-methyl-N-phenylbenzamide core, in particular, offers multiple points for chemical modification, leading to a vast chemical space to explore for lead optimization. Quantitative Structure-Activity Relationship (QSAR) modeling provides a rational, resource-efficient framework to navigate this space. By building mathematical models that connect molecular structure to biological activity, QSAR enables the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[4][5][6]
This guide provides a comprehensive, field-proven protocol for developing robust and predictive QSAR models for N-ethyl-2-methyl-N-phenylbenzamide analogs. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, grounding our workflow in the internationally recognized OECD principles for model validation to ensure scientific rigor and regulatory acceptance.[7][8][9]
The QSAR Workflow: A Principle-Driven Approach
A successful QSAR study is a systematic process encompassing data curation, descriptor generation, model building, and, most critically, rigorous validation.[4] Each step is interdependent and crucial for the integrity of the final model.
Caption: A comprehensive QSAR workflow from data preparation to predictive modeling.
Phase 1 Protocol: Data Curation and Preparation
Causality: The predictive power of a QSAR model is fundamentally limited by the quality of its input data. The goal is to assemble a consistent, high-quality dataset of N-phenylbenzamide analogs with uniformly measured biological activity.[10]
Protocol Steps:
Data Assembly:
Collect a series of N-ethyl-2-methyl-N-phenylbenzamide analogs with corresponding biological activity data (e.g., IC₅₀, EC₅₀, MIC).
Crucial Insight: Ensure all activity data originates from the same experimental protocol to avoid systemic bias.[10] Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the relationship with molecular descriptors.
Structural Curation:
Represent all molecular structures in a consistent format, such as SMILES.
Using cheminformatics software (e.g., RDKit, ChemAxon), neutralize charges, remove salts, and standardize tautomeric forms. This ensures that calculated descriptors are not biased by inconsistent representations.
Data Splitting:
Divide the curated dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
Expertise: This is a critical step for model validation. The test set must be held out and used only once to assess the final model's predictive power on "unseen" data.[4][11]
Employ a rational splitting method, such as sphere exclusion or cluster analysis, to ensure that both the chemical space and the activity range are representatively distributed in both sets.[12]
Causality: Molecular descriptors are numerical values that encode the physicochemical properties of a molecule.[13] The selection of descriptors should be guided by a mechanistic hypothesis of the structure-activity relationship. For N-phenylbenzamide analogs, which act as enzyme inhibitors or antimicrobial agents, interactions are often governed by steric, electronic, and hydrophobic properties.[1][14]
Protocol Steps:
Descriptor Generation:
Using descriptor calculation software (e.g., PaDEL-Descriptor, Dragon, Mordred), generate a wide range of descriptors for all molecules in the dataset.[4]
Recommended Descriptor Classes for N-phenylbenzamide Analogs:
1D/2D Descriptors: These are calculated from the molecular formula and connectivity.
Constitutional: Molecular Weight (MW), atom counts.
Quantum Chemical: HOMO/LUMO energies, dipole moment (calculated using semi-empirical methods like AM1).[16][17]
3D Descriptors (for methods like CoMFA/CoMSIA):
These require 3D conformers and molecular alignment.
Steric Fields (Lennard-Jones potential): Describe the shape and bulk of the molecule.[18][19]
Electrostatic Fields (Coulomb potential): Describe the charge distribution.[18][19]
Feature Selection:
The initial descriptor matrix will be large and contain redundant or irrelevant information.
Remove constant and near-constant value descriptors.
Eliminate highly correlated descriptors (e.g., |r| > 0.9) to avoid multicollinearity in linear models.
Employ algorithms like Genetic Algorithms or stepwise regression to select a small, highly relevant subset of descriptors for model building.
Table 1: Example Data for QSAR Modeling
Compound ID
Structure (SMILES)
pIC₅₀
MW
LogP
Molar Refractivity
N-PB-01
CCN(C)C(=O)c1ccccc1C
5.85
177.24
2.35
54.1
N-PB-02
CCN(c1ccccc1)C(=O)c1ccccc1C
6.12
239.31
3.89
74.5
N-PB-03
CCN(c1ccc(F)cc1)C(=O)c1ccccc1C
6.45
257.30
4.08
75.1
...
...
...
...
...
...
Phase 3 Protocol: Model Development and Validation
Causality: The goal is to build a statistically robust model that is not overfitted to the training data.[7] Trustworthiness is established through a multi-faceted validation process, as mandated by the OECD principles.[20][21]
Caption: The dual-pillar approach to QSAR model validation.
Protocol Steps:
Model Building:
Using the training set and selected descriptors, build the mathematical model.
Common Algorithms:
Multiple Linear Regression (MLR): Simple and interpretable.[4]
Partial Least Squares (PLS): Handles multicollinearity well.[4]
Machine Learning: Support Vector Machines (SVM), Random Forests (RF) can capture non-linear relationships.[22][23]
Internal Validation (OECD Principle 4):
This step assesses the model's robustness and stability using only the training set.[7][8]
Leave-One-Out Cross-Validation (LOO-CV): Iteratively remove one compound, rebuild the model with the rest, and predict the activity of the removed compound. The overall performance is measured by the cross-validated correlation coefficient, Q². A high Q² (>0.5) indicates good internal predictivity.[24]
Y-Scrambling: Randomly shuffle the biological activity values (the 'Y' vector) in the training set and rebuild the model multiple times. A valid model should produce very low R² and Q² values for the scrambled data, proving the original correlation was not due to chance.[4]
External Validation (OECD Principle 4):
This is the ultimate test of a model's predictive power.[11]
Use the final, internally validated model to predict the pIC₅₀ values for the compounds in the held-out test set.
Calculate the predictive R² (R²_pred) between the observed and predicted activities for the test set. A value > 0.6 is generally considered good.
Table 2: Statistical Validation Metrics for a QSAR Model
Parameter
Description
Acceptance Criteria
R²
Coefficient of determination (Goodness-of-fit)
> 0.6
Q²
Cross-validated R² (Internal predictivity)
> 0.5
R²_pred
Predictive R² for the external test set
> 0.6
R² - Q²
Difference between fit and robustness
< 0.3
R²_scrambled
Average R² from Y-scrambling tests
Should be very low
Phase 4: Applicability Domain and Interpretation
Causality: A QSAR model can only make reliable predictions for new compounds that are similar to those in its training set.[7] Defining this boundary, the Applicability Domain (AD), is a mandatory step under the OECD guidelines (Principle 3).
Protocol Steps:
Applicability Domain (AD) Definition:
The AD defines the chemical space where the model's predictions are reliable.
Methods include using leverage values (from the training set) or distance-based approaches to determine if a new molecule is too dissimilar from the training compounds.
Self-Validation: Any prediction for a new N-phenylbenzamide analog must first be checked to confirm it falls within the model's AD.
Mechanistic Interpretation (OECD Principle 5):
Analyze the descriptors in the final QSAR equation. What do they represent physically?
Example Interpretation: If a model for N-phenylbenzamide analogs includes LogP with a positive coefficient, it suggests that increasing hydrophobicity enhances biological activity. If a descriptor related to the size of a substituent at a specific position has a negative coefficient, it indicates a steric hindrance in the binding pocket. This provides actionable insights for rational drug design.[1]
References
Validation of QSAR Models - Basicmedical Key. (2016, July 18). vertexaisearch.cloud.google.com.
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13). neovarsity.org. [Link]
QSAR applications: Hansch analysis and Free Wilson analysis, CADD | PPTX - Slideshare. slideshare.net. [Link]
Validation of QSAR models for legislative purposes - PMC. ncbi.nlm.nih.gov. [Link]
Free Wilson Analysis. Theory, Applications and its Relationship to Hansch Analysis. (1988). onlinelibrary.wiley.com. [Link]
CORAL/Free software for QSAR and nanoQSAR. insilico.eu. [Link]
Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models | OECD. (2014, September 3). oecd-ilibrary.org. [Link]
QSAR - Drug Design Org. (2008, May 15). drugdesign.org. [Link]
Quantitative structure-activity relationships. 2. A mixed approach, based on Hansch and Free-Wilson Analysis - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
QSAR modeling software and virtual screening. ibmc.msk.ru. [Link]
Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents - PubMed. (2008, September 15). pubmed.ncbi.nlm.nih.gov. [Link]
QSAR: Hansch Analysis and Related Approaches. kubinyi.de. [Link]
PharmQSAR - 3D QSAR Software Package - Pharmacelera. pharmacelera.com. [Link]
3D-QSAR Models to Predict the Antiviral Activities of a series of novel N- phenylbenzamideand N-phenylacetophenone Compounds bas. ijpsr.com. [Link]
Full article: CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors - Taylor & Francis. (2008, October 20). tandfonline.com. [Link]
Validation Method Used In Quantitative Structure Activity Relationship - Der Pharma Chemica. derpharmachemica.com. [Link]
Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures - PMC. ncbi.nlm.nih.gov. [Link]
Artificial Intelligence in Modern Deep-Learning QSAR - Journal of Education Technology in Health Sciences. (2025, November 27). jet-hs.com. [Link]
Introduction to 3D-QSAR - Basicmedical Key. (2016, July 18). basicmedicalkey.com. [Link]
Full article: Machine learning and traditional QSAR modeling methods: a case study of known PXR activators - Taylor & Francis. (2023, April 14). tandfonline.com. [Link]
Machine learning and traditional QSAR modeling methods: a case study of known PXR activators - PubMed. (2024, January 15). pubmed.ncbi.nlm.nih.gov. [Link]
3d qsar | PPTX - Slideshare. slideshare.net. [Link]
QSAR using machine learning - Neural Designer. (2025, November 26). neuraldesigner.com. [Link]
[PDF] Validation of QSAR Models - Strategies and Importance - Semantic Scholar. semanticscholar.org. [Link]
Beginner's Guide to 3D-QSAR in Drug Design - Neovarsity. (2025, May 29). neovarsity.org. [Link]
Comparison of various methods for validity evaluation of QSAR models - PMC. (2022, August 23). ncbi.nlm.nih.gov. [Link]
QSAR Modeling for Drug Design | PDF | Quantitative Structure–Activity Relationship - Scribd. scribd.com. [Link]
Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC. (2023, April 4). ncbi.nlm.nih.gov. [Link]
Molecular Modeling Study for the Design of Novel Peroxisome Proliferator-Activated Receptor Gamma Agonists Using 3D-QSAR and Molecular Docking - MDPI. (2018, February 23). mdpi.com. [Link]
Tutorial: Molecular Descriptors in QSAR - UC Santa Barbara. chem.ucsb.edu. [Link]
Study of Structure Activity Correlation of 7-O-Amide Hesperetine Derivative based on Descriptor Calculation by Using AM1 as. e3s-conferences.org. [Link]
Molecular Descriptors: Building Accurate Models - ProtoQSAR. protoqsar.com. [Link]
QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Le - Semantic Scholar. (2022, July 25). semanticscholar.org. [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. ncbi.nlm.nih.gov. [Link]
Development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-Amidinophenylbenzamides as Potent Inhibitors of Venezuelan Equine Encephalitis Virus | Journal of Medicinal Chemistry - ACS Publications. pubs.acs.org. [Link]
Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF - ResearchGate. researchgate.net. [Link]
Technical Support Center: Overcoming Steric Hindrance in o-Toluoyl Amide Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging synthesis of amides from o-toluic acid derivatives. The ortho-methyl group on the benzoyl ring introduces significant steric hindrance, which can impede or prevent amide bond formation using standard protocols. As your senior application scientists, we have designed this guide to explain the causality behind these challenges and provide field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I'm observing no product formation at all. What are the most likely causes and immediate solutions?
A1: Low or no yield in a sterically hindered coupling, such as with an o-toluoyl system, is a common issue that typically points to insufficient activation of the carboxylic acid.[1] The bulky ortho-methyl group physically obstructs the approach of the amine to the activated carboxylate intermediate.
Causality & Immediate Actions:
Inadequate Coupling Reagent Potency: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often not powerful enough to overcome the high activation energy of this reaction.[1][2] Their corresponding activated intermediates (O-acylisoureas) are not reactive enough to be intercepted by the amine in a sterically congested environment.
Solution: Switch to a more potent, third-generation in-situ activating reagent. Uronium/aminium salts like HATU , HCTU , or COMU , and phosphonium salts like PyAOP or PyBOP are significantly more effective. These reagents form highly reactive activated esters (OAt or O-6-ClBt esters) that can surmount the steric barrier.[1] HATU is often considered one of the most efficient reagents for such challenging couplings.[3][4]
Hydrolysis of Starting Material: If you are using o-toluoyl chloride, it is highly susceptible to hydrolysis back to o-toluic acid in the presence of trace moisture.[5] This consumes your starting material and reduces yield.
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Check the purity of your o-toluoyl chloride for contamination with o-toluic acid before starting.[5]
Below is a workflow to guide your troubleshooting process.
Troubleshooting workflow for low-yield o-toluoyl amide coupling.
Q2: I'm seeing significant amounts of unreacted starting materials even after a long reaction time. How can I drive the reaction to completion?
A2: Observing unreacted starting materials indicates that the reaction kinetics are prohibitively slow, a direct consequence of steric hindrance.[6] To overcome this, you need to provide more energy to the system or extend the reaction duration significantly.
Causality & Immediate Actions:
Insufficient Thermal Energy: Sterically hindered reactions have a higher activation energy barrier. Room temperature conditions may not be sufficient to achieve a reasonable reaction rate.
Solution: Gently heat the reaction. Increasing the temperature to 40-60 °C can significantly accelerate the coupling.[7] However, be mindful that excessive heat can increase the risk of racemization if you are working with chiral substrates.[8] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion rapidly and efficiently.[1]
Inadequate Reaction Time: The collision frequency for a successful reaction is lower in sterically crowded environments. A standard 1-2 hour coupling time is often insufficient.
Solution: Extend the reaction time considerably, for example, to 12-24 hours or even longer.[1] Monitor the reaction's progress via TLC or LC-MS to determine the optimal endpoint.
Suboptimal Stoichiometry: For particularly challenging couplings, using a slight excess of the coupling reagent and/or the amine can help push the equilibrium toward product formation.
Solution: Consider using 1.1-1.5 equivalents of the amine and 1.1 equivalents of the coupling reagent relative to the carboxylic acid.
Q3: My coupling fails even with potent reagents like HATU. Are there more advanced strategies for extremely hindered systems?
A3: Yes. When even the most powerful uronium salts fail, the issue often lies with the size of the activated intermediate itself. The tetramethylisouronium group formed by HATU, for instance, is still quite bulky. In these extreme cases, switching to a smaller, highly reactive acylating agent is the most effective strategy.
Causality & Immediate Actions:
Bulky Activated Intermediate: The activated ester formed by the coupling reagent is still too sterically encumbered to react with the hindered amine.
Solution: Acyl Fluoride Formation. Converting the carboxylic acid to an acyl fluoride creates a very small yet highly reactive intermediate.[9] The small size of the fluorine atom minimizes steric clash, allowing the amine to approach the electrophilic carbonyl carbon more easily.[1][9] This can be achieved in situ using reagents like TFFH or BTFFH under mild conditions.[9][10] This method has proven effective for coupling both sterically hindered acids and electron-deficient amines where other methods provide unsatisfactory results.[9][10]
Alternative, Non-Condensation Pathways: For some substrates, traditional coupling methods may be unviable.
Solution: Isocyanate Intermediates. An alternative approach involves the reaction of Grignard reagents with isocyanates.[11] This method bypasses the traditional acid-amine condensation and has been successfully used to prepare exceptionally hindered amides.[11][12]
Frequently Asked Questions (FAQs)
Q1: Why exactly does the ortho-methyl group on o-toluic acid cause such a problem in amide coupling?
A1: The issue is rooted in steric hindrance, which is the effect of the spatial arrangement of atoms on a molecule's reactivity.[13] In an amide coupling, the reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the activated carboxylic acid. The ortho-methyl group on the o-toluoyl moiety acts as a bulky physical barrier, restricting access to this carbonyl carbon. This slows down the rate of the nucleophilic attack, making amide bond formation kinetically unfavorable.[1][8]
Q2: How do I choose between uronium/aminium (HATU) and phosphonium (PyBOP) reagents?
A2: Both classes of reagents are excellent for hindered couplings, but they differ in the reactivity of the active esters they form.
Uronium/Aminium Reagents (e.g., HATU, HCTU, COMU): These are generally considered among the most powerful coupling reagents.[4] HATU and its analogues derived from HOAt (1-hydroxy-7-azabenzotriazole) are particularly effective. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which accelerates the subsequent aminolysis step. This makes HATU exceptionally fast and efficient.[3]
Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents are also highly effective and generate activated esters. PyAOP, the HOAt-based phosphonium salt, offers reactivity comparable to HATU. Reagents like PyBOP, which are based on HOBt (1-hydroxybenzotriazole), form slightly less reactive OBt esters but are still a significant improvement over carbodiimides.
Recommendation: For a challenging o-toluoyl coupling, HATU or COMU would be the primary recommendation due to their superior reactivity and speed.[1][14]
The mechanism below illustrates how HATU activates the carboxylic acid to form a highly reactive OAt-ester, which is key to overcoming steric hindrance.
Mechanism of HATU-mediated amide coupling.
Q3: What is the best choice of solvent and base for these difficult reactions?
A3: Solvent and base choice are critical for success.
Solvent: The solvent must effectively solvate all reactants to ensure they remain in solution and accessible for reaction. For hindered couplings, polar aprotic solvents are preferred.
N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are standard choices, with NMP often being superior due to its better solvating properties, which can help disrupt peptide aggregation in more complex systems.[1]
Dichloromethane (DCM) is also a common non-nucleophilic organic solvent used in these reactions.[2]
Base: A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[1] It is sufficiently basic to deprotonate the acid but too bulky to attack the activated ester.
2,4,6-Collidine can also be used, particularly in sensitive applications where minimizing racemization is paramount.
Q4: Can catalytic methods be used for these types of amide formations?
A4: While stoichiometric coupling reagents are the most common approach for hindered substrates in discovery labs, research into catalytic direct amidation is a growing field from a green chemistry perspective.[15] Methods using catalysts based on boric acid and its derivatives have been developed.[15][16] These reactions often require elevated temperatures and azeotropic removal of water to drive the reaction forward.[17] While promising, their effectiveness for extremely hindered substrates like o-toluoyl systems can be limited compared to high-potency stoichiometric reagents.[17]
Data Summary & Reagent Comparison
The following table summarizes the effectiveness of different coupling reagent classes for sterically hindered substrates.
Reagent Class
Common Examples
Relative Reactivity
Suitability for o-Toluoyl Coupling
Key Feature
Carbodiimides
EDC, DCC, DIC
Low
Poor
Prone to side reactions; often insufficient for hindered substrates.[2]
Phosphonium Salts
PyBOP, PyAOP
High
Good to Excellent
PyAOP is highly effective; generates reactive activated esters.
Uronium/Aminium Salts
HBTU, HATU, HCTU, COMU
Very High
Excellent
Considered the "gold standard" for difficult couplings due to highly reactive intermediates and rapid kinetics.[1][14]
Acyl Fluoride Precursors
TFFH, BTFFH
Excellent
Excellent
Forms a small, highly reactive acylating agent, ideal for overcoming extreme steric hindrance.[9][10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of o-Toluic Acid using HATU
This protocol describes a robust method for coupling o-toluic acid with a primary or secondary amine.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add o-toluic acid (1.0 eq).
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or NMP (to a concentration of approx. 0.1-0.5 M).
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat to 40-50 °C.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium reagents fail.[9][10]
Acyl Fluoride Generation: In a flame-dried flask under an inert atmosphere, dissolve o-toluic acid (1.0 eq) in anhydrous DCM or THF. Add a fluorinating agent (e.g., TFFH) (1.1 eq) and a suitable non-nucleophilic base like DIPEA or 2,4,6-collidine (1.5 eq). Stir at room temperature for 30-60 minutes to form the acyl fluoride in situ.
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
Reaction: Continue stirring at room temperature or heat to 40-60 °C. The reaction time can vary from a few hours to overnight depending on the amine's reactivity. Monitor progress by TLC or LC-MS.
Work-up and Purification: Follow the work-up and purification steps described in Protocol 1.
References
Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Cai, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
Common Organic Chemistry. Amine to Amide Mechanism - HATU.
Schaefer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA.
SpringerLink. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. CEM Corporation Blog.
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides.
Google Patents. (2002). Catalyst and method for amide formation.
Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
Benchchem. o-Toluoyl chloride chemical properties and structure.
Benchchem. Technical Support Center: o-Toluoyl Chloride Reactions.
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
SciSpace. (2017). A green chemistry perspective on catalytic amide bond formation.
CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
Organic Chemistry Portal. Amide synthesis by acylation.
Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
Evergreensino. (2025). What substances can react with O - Toluoyl Chloride?.
American Chemical Society. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
ResearchGate. (2019). Amide bond dissociation enthalpies: Effect of substitution on NC bond strength.
American Chemical Society. (2024). Ynamide Coupling Reagents: Origin and Advances.
ResearchGate. (2020). How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound?.
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
ChemRxiv. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-ethyl-2-methyl-N-phenylbenzamide
Ticket ID: #PUR-BENZ-092
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Optimization of Flash Chromatography for Sterically Hindered Benzamides
Executive Summary
You are purifying N-ethyl-2-methyl-N-phenylbenzamide , a lipophilic amide synthesized from N-ethyl-o-toluidine and benzoyl chloride.
Critical Technical Alert: This molecule possesses a highly restricted amide bond rotation due to the steric clash between the ortho-methyl group (on the aniline ring) and the carbonyl oxygen. Consequently, rotamers (E/Z isomers) are frequently observed. These often appear as two distinct spots on TLC or a split peak in chromatography, leading researchers to erroneously discard pure product as "impure."
Part 1: Pre-Column Method Development
Before packing your column, you must address the chemical nature of your impurities. The two most common contaminants—unreacted amine and benzoic acid—are best removed chemically, not chromatographically.
The "3-Step" Workup Protocol (Mandatory Pre-requisite)
Do not rely on silica gel to separate the starting amine from your product. The amine will streak and contaminate your fractions.
Step
Reagent
Target Impurity
Mechanism
1
1M HCl Wash
N-ethyl-o-toluidine
Protonates the amine (), forcing it into the aqueous layer.
2
Sat. NaHCO₃ Wash
Benzoic Acid
Deprotonates the acid (), moving it to the aqueous layer.
3
Brine + MgSO₄
Water
Removes residual water to prevent deactivation of silica gel.
Gradient Strategy: This molecule is moderately lipophilic.
Start: 100% Hexanes (2 CV - Column Volumes).
Ramp: 0%
20% EtOAc over 10 CV.
Hold: 20% EtOAc (Product usually elutes here).
Wash: 100% EtOAc (To strip polar byproducts).
Sample Loading: The "Dry Load" Technique
Since N-ethyl-2-methyl-N-phenylbenzamide is typically a viscous oil, liquid loading often leads to band broadening. Use the Dry Load method for sharper resolution.
Dissolve crude oil in a minimum amount of Dichloromethane (DCM).
Add silica gel (ratio: 1g silica per 1g crude).
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
Pour this powder carefully onto the top of your pre-packed column bed.
Add a layer of sand (1 cm) on top to protect the bed during solvent addition.
Part 3: Troubleshooting & FAQs
Q1: I see two spots on my TLC plate that are very close together. Is my reaction incomplete?
Diagnosis: Likely Rotamers , not impurities.
Mechanism: The ortho-methyl group creates steric hindrance, locking the N-C(O) bond rotation. The interconversion barrier is high enough that the E and Z conformers separate on silica gel at room temperature.
Verification Test (2D TLC):
Spot your sample at the corner of a square TLC plate.
Run the plate in Direction 1. Air dry.
Rotate the plate 90° and run it again in Direction 2.
Result: If the spots lie on the diagonal line, they are rotamers of the same compound equilibrating. If they are off-diagonal, they are distinct impurities.
Q2: My product is streaking down the column.
Cause: Residual N-ethyl-o-toluidine (amine) or column overload.
Solution:
Check Workup: Did you perform the HCl wash described in Part 1?
Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing the amine from "sticking" and dragging. Note: Only do this if you failed to remove the amine during extraction.
Q3: The product is an oil and won't crystallize after the column.
Cause: This class of benzamides has a low melting point and tends to supercool.
Solution:
Dissolve the oil in a small amount of pentane or diethyl ether.
Cool to -78°C (Dry ice/acetone bath) and scratch the glass side of the flask with a spatula to induce nucleation.
Once solid, store in the freezer (-20°C).
Part 4: Visualized Workflows
Workflow 1: Purification Logic Flow
Caption: Step-by-step purification logic, emphasizing the critical decision point regarding rotamer detection.
Workflow 2: The Rotamer Trap (Mechanistic View)
Caption: Visualizing the equilibrium between E/Z isomers caused by steric hindrance, resulting in dual spots on silica.
References
Restricted Rotation in Amides: Geffe, M., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.
Flash Chromatography Solvent Systems: University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
Purification of Amides: BenchChem Technical Support. Reaction Monitoring and Purification of Benzamide Derivatives.
Technical Support Center: Troubleshooting N-ethylation of 2-methyl-N-phenylbenzamide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-ethylation of 2-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-ethylation of 2-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational problem-solving in your laboratory.
Reaction Overview: The Chemistry of Amide N-Alkylation
The N-ethylation of a secondary amide like 2-methyl-N-phenylbenzamide is a nucleophilic substitution reaction. However, it is not as straightforward as the alkylation of an amine. The nitrogen atom in an amide is significantly less nucleophilic due to the resonance delocalization of its lone pair of electrons into the adjacent carbonyl group.[1]
Therefore, a crucial first step is the deprotonation of the amide N-H bond using a sufficiently strong base to generate a highly nucleophilic amidate anion. This anion then attacks the ethylating agent in a classical SN2 reaction to form the desired N-ethylated product. The success of this reaction hinges on the careful selection of base, solvent, and ethylating agent to favor N-alkylation over competing side reactions.[2][3]
Caption: General mechanism for amide N-ethylation.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?
A1: This is the most common issue and almost always points to inefficient deprotonation of the amide. The pKa of a secondary amide N-H is typically in the range of 17-18, requiring a strong base for complete anion formation.
Causality 1: Insufficient Base Strength: Your base may not be strong enough to deprotonate the amide effectively. While bases like potassium carbonate (K₂CO₃) can work, especially with phase-transfer catalysts, stronger bases are often required.[4][5]
Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice that forms the sodium amidate and hydrogen gas.[2] Other strong, non-nucleophilic bases like LDA or KHMDS are also excellent options.
Causality 2: Presence of Moisture: Trace amounts of water or other protic impurities in your solvent or on your glassware will react with and consume the strong base, preventing amide deprotonation.
Solution: Ensure rigorous anhydrous conditions. Use oven-dried or flame-dried glassware, use anhydrous solvents (e.g., from a solvent purification system or freshly distilled), and run the reaction under an inert atmosphere (Nitrogen or Argon).[6]
Causality 3: Low Reaction Temperature: The activation energy for the deprotonation or the subsequent SN2 step may not be met at room temperature.
Solution: After the initial deprotonation step (which for NaH is often done at 0 °C to room temperature), gently heat the reaction mixture. A temperature of 40-60 °C is a good starting point. Monitor progress by TLC or LC-MS.[7]
Base
Typical pKa (Conjugate Acid)
Common Solvents
Notes
Sodium Hydride (NaH)
~36 (H₂)
THF, DMF
Highly effective, but pyrophoric. Handle with care.[2]
Potassium Hydroxide (KOH)
~15.7 (H₂O)
Toluene, Acetonitrile
Often used with a Phase-Transfer Catalyst (PTC).[3]
Potassium Carbonate (K₂CO₃)
~10.3 (HCO₃⁻)
DMF, Acetonitrile
Milder base, may require higher temperatures or PTC.[5]
Cesium Carbonate (Cs₂CO₃)
~10.3 (HCO₃⁻)
DMF, Acetonitrile
More soluble and often more effective than K₂CO₃.[2]
n-Butyllithium (n-BuLi)
~50 (Butane)
THF, Ether
Very strong base, but can be nucleophilic itself.
Q2: I'm observing a significant byproduct that I suspect is the O-ethylated imidate. How can I improve selectivity for N-ethylation?
A2: The amidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The competition between N- and O-alkylation is a classic problem governed by the Hard and Soft Acids and Bases (HSAB) principle.
Causality: Mismatched Hardness/Softness: According to HSAB theory, hard nucleophiles prefer to react with hard electrophiles, and soft with soft. The nitrogen center of the amidate is considered "soft," while the oxygen center is "hard." Your ethylating agent may be too "hard," favoring reaction at the oxygen.[8]
Solution 1: Change the Ethylating Agent's Leaving Group: The "softness" of an alkyl halide increases down the group (F < Cl < Br < I). Ethyl iodide (Et-I) is a very soft electrophile and will strongly favor reaction at the soft nitrogen center.[8] Conversely, agents with hard leaving groups like ethyl triflate or diethyl sulfate are more prone to O-alkylation.[5]
Solution 2: Consider the Solvent: Polar aprotic solvents like DMF or THF are generally preferred. They effectively solvate the counter-ion (e.g., Na⁺) without strongly hydrogen-bonding to the amidate anion, leaving it more reactive and often enhancing N-selectivity.[2][5]
Caption: A logical workflow for troubleshooting common issues.
Q3: The reaction is messy and purification is a nightmare. What are the likely side reactions and how can I prevent them?
A3: A complex crude product mixture indicates that your reaction conditions are promoting undesired chemical pathways.
Causality 1: Amide Hydrolysis: If you are using a hydroxide base (e.g., NaOH, KOH) and there is water present, you can get base-promoted hydrolysis of your starting material or product back to the corresponding carboxylate and amine.[9]
Solution: Avoid hydroxide bases if hydrolysis is a concern. Use a non-hydroxide base like NaH or K₂CO₃ under strictly anhydrous conditions.[5][6]
Causality 2: Reaction with Solvent: Certain base/solvent combinations are problematic. For example, NaH in DMF can decompose exothermically at elevated temperatures, which is a significant safety hazard.[5]
Solution: Always consult a chemical compatibility chart. For NaH, THF is generally a safer solvent choice than DMF, especially if heating is required. If using DMF, maintain careful temperature control and do not exceed recommended temperatures.
Causality 3: Poor Reagent Quality: Impurities in your starting material, ethylating agent, or solvent can lead to a host of unknown byproducts.
Solution: Use high-purity reagents. Purify your starting amide if necessary. Use a fresh bottle of the ethylating agent.
Caption: Relationship between problems, causes, and solutions.
Frequently Asked Questions (FAQs)
What is the most reliable method to start with?
Using Sodium Hydride (NaH) in anhydrous THF or DMF followed by the addition of ethyl iodide is a robust, well-established method for N-alkylation of amides.[2] See Protocol 1 below.
Are there safer alternatives to Sodium Hydride?
Yes. A system using potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be effective and avoids the use of pyrophoric reagents.[3][10] This method often requires higher temperatures but is generally safer to handle.
How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting amide and the expected product (e.g., 30% Ethyl Acetate in Hexanes). The N-ethylated product should be less polar and have a higher Rf value than the starting amide. LC-MS can also be used for more precise monitoring.[7]
My purification by column chromatography is difficult. Any tips?
Amides can sometimes be challenging to purify. Ensure your crude product is fully free of basic residues before loading onto a silica gel column. If the product and starting material are very close in polarity, consider alternative purification techniques like preparative HPLC or crystallization. Sometimes, a different workup, like an acid wash to remove any basic impurities followed by a base wash, can simplify the subsequent chromatography.[11]
Experimental Protocols
Protocol 1: N-ethylation using Sodium Hydride (NaH) in THF
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-methyl-N-phenylbenzamide (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the amide in anhydrous THF (~0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (1.5 eq.) dropwise via the dropping funnel.
Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: N-ethylation using Phase-Transfer Catalysis (PTC)
Preparation: To a round-bottom flask, add 2-methyl-N-phenylbenzamide (1.0 eq.), powdered potassium carbonate (K₂CO₃, 3.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
Solvent and Reagent Addition: Add acetonitrile or toluene as the solvent (~0.3 M) followed by ethyl bromide (1.5 eq.).
Reaction: Heat the mixture to reflux (80-110 °C, depending on solvent). Monitor the reaction progress by TLC. This method may require longer reaction times (12-24 hours).
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015, October 2). Chemistry Stack Exchange. [Link]
Ch22: Alkylation of Amines. University of Calgary. [Link]
Is deprotonating amides with K3PO4 for alkylation using alkyl bromides interesting or useful or did I get lucky publishing my paper. : r/chemistry. (2023, July 6). Reddit. [Link]
New approaches to amide arylation and alkylation under mild conditions. American Chemical Society. [Link]
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link]
Bogdał, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2(10), 947-952. [Link]
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]
Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021, March 17). Reddit. [Link]
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
Technical Support Center: Purification of Benzamide from N-Ethylaniline
Welcome to the technical support guide for resolving a common but critical challenge in synthetic chemistry: the removal of unreacted N-ethylaniline from your benzamide product. This guide is designed for researchers, me...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for resolving a common but critical challenge in synthetic chemistry: the removal of unreacted N-ethylaniline from your benzamide product. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity benzamide for their work. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is separating N-ethylaniline from benzamide so challenging?
The difficulty lies in their similar physical properties. Both are aromatic compounds with comparable molecular weights. While benzamide is a solid and N-ethylaniline is a liquid at room temperature, they can form eutectic mixtures or co-dissolve in many organic solvents, making simple filtration or recrystallization ineffective, especially at high impurity levels. The key to successful separation lies in exploiting their one major chemical difference: basicity.
Q2: What is the fundamental chemical difference I can exploit for separation?
The most significant difference is their basicity. N-ethylaniline is a moderately basic secondary amine, whereas benzamide is effectively neutral.[1][2] The lone pair on the nitrogen atom in N-ethylaniline is readily available to accept a proton. In contrast, the lone pair on the benzamide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it a very weak base. This difference is quantified by their pKa values (for the conjugate acids). The conjugate acid of N-ethylaniline has a pKa of about 5.12, while the conjugate acid of benzamide is a much stronger acid (pKa around -1 to -2), making benzamide itself a far weaker base.[1][3] This allows for selective protonation of N-ethylaniline, which is the cornerstone of acid-base extraction.[2][4]
Q3: What are the primary methods for removing N-ethylaniline from benzamide?
There are three primary methods, often used in sequence:
Acid-Base Extraction: This is the most effective and common first-line technique. It uses an acidic aqueous solution to selectively convert the basic N-ethylaniline into a water-soluble salt, which is then washed away from the organic solution containing the neutral benzamide.[2]
Column Chromatography: If extraction fails to remove the impurity completely, silica gel chromatography can be employed. The more polar benzamide will have a stronger affinity for the silica gel compared to the less polar N-ethylaniline, allowing for their separation.[5]
Recrystallization: This is typically the final polishing step. A carefully chosen solvent will dissolve the benzamide product at high temperatures but have limited solubility at low temperatures, leaving impurities (including residual N-ethylaniline) in the mother liquor.[5][6]
Q4: How can I quickly check if my benzamide is contaminated with N-ethylaniline?
Thin-Layer Chromatography (TLC) is the fastest and most convenient method. Spot your crude product, pure benzamide (if available), and N-ethylaniline standards on a silica gel TLC plate. Using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate), you can visualize the spots under UV light.[7] Both compounds are UV active.[7] N-ethylaniline should have a higher Rf value (travels further up the plate) than the more polar benzamide. Staining with a p-anisaldehyde solution can also be used for visualization.[7]
In-Depth Troubleshooting Guides
Problem: My acid-base extraction isn't removing all the N-ethylaniline. What's going wrong?
This is a common issue that usually points to one of three culprits: incorrect pH, insufficient mixing, or using the wrong acid concentration.
Causality—The Importance of pH: To effectively protonate N-ethylaniline (pKa of conjugate acid ≈ 5.12), the pH of the aqueous wash solution must be at least 2 pH units below this pKa.[3][8] A pH of 2-3 is ideal. This ensures that over 99% of the N-ethylaniline is converted to its water-soluble ammonium salt (N-ethylanilinium chloride). Using a weak acid or an insufficient amount of strong acid will result in an incomplete extraction.
Troubleshooting Steps:
Check Your Acid: Use a dilute strong acid like 1 M or 2 M Hydrochloric Acid (HCl).[9] Avoid using weak acids like acetic acid.
Monitor the pH: After adding the acid and shaking, allow the layers to separate and test the pH of the aqueous layer using pH paper. If it's above 3, add more acid.
Perform Multiple Extractions: A single wash is rarely sufficient. Perform at least three sequential extractions with fresh portions of the acidic solution to ensure complete removal.[10]
Ensure Thorough Mixing: Shake the separatory funnel vigorously for at least 30-60 seconds during each wash to maximize the surface area contact between the organic and aqueous layers. Be sure to vent the funnel frequently.
Problem: I see a persistent N-ethylaniline spot on my TLC after column chromatography. How can I improve the separation?
If N-ethylaniline co-elutes with your benzamide, your solvent system (mobile phase) is likely too polar.
Causality—Polarity and Elution: In normal-phase chromatography, the stationary phase (silica gel) is highly polar. Compounds move up the column based on a competition between adsorbing to the silica and dissolving in the mobile phase. A very polar eluent will move both polar and non-polar compounds quickly, leading to poor separation. N-ethylaniline is significantly less polar than benzamide. You need a solvent system that allows the benzamide to "stick" to the silica longer than the N-ethylaniline.
Troubleshooting Steps:
Decrease Eluent Polarity: Start with a less polar solvent system. For example, if you are using 1:1 Hexanes:Ethyl Acetate, try switching to 3:1 or even 4:1 Hexanes:Ethyl Acetate. Run TLCs with different ratios to find the optimal system that gives good separation between your product and the impurity spots.
Use a Gradient: Instead of running the entire column with one solvent system (isocratic elution), start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute the N-ethylaniline first. Then, gradually increase the polarity (e.g., to 25-30% ethyl acetate in hexanes) to elute your more polar benzamide product.
Proper Column Packing and Loading: Ensure your column is packed perfectly without any air bubbles or cracks. Dissolve your crude product in a minimal amount of the column solvent (or a stronger solvent like dichloromethane) and load it onto the column in a tight, concentrated band. A diffuse starting band will lead to poor separation.
Problem: Recrystallization isn't purifying my benzamide. What solvent should I use?
The key to a good recrystallization is finding a solvent that solubilizes your compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.
Causality—Solubility Curves: An ideal recrystallization solvent has a steep solubility curve for the desired compound (benzamide) and a shallow, high-solubility curve for the impurity (N-ethylaniline). Benzamide is soluble in hot water and alcohols like ethanol but much less soluble at room temperature or in an ice bath.[5][11][12]
Troubleshooting Steps:
Solvent Screening: Test small batches. Water is often a good first choice for benzamide.[5] Other potential solvents include ethanol, acetone, or mixtures like ethanol/water.[5][12] The goal is to find a solvent where your crude product dissolves completely upon heating but yields a high amount of crystalline precipitate upon cooling.
Use the Minimum Amount of Hot Solvent: A common mistake is adding too much hot solvent. This keeps the product dissolved even after cooling, leading to low yield. Add just enough hot solvent to fully dissolve the solid, then allow it to cool slowly.
Slow Cooling is Crucial: Rapidly crashing the solid out of solution by placing it directly in an ice bath can trap impurities within the crystal lattice. Allow the flask to cool slowly to room temperature first, which encourages the formation of pure, well-defined crystals. Once crystal formation appears to have stopped at room temperature, then place it in an ice bath to maximize recovery.
Data & Properties Summary
A clear understanding of the physicochemical properties of both compounds is essential for designing an effective purification strategy.
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
First Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
Drain: Drain the lower aqueous layer, which now contains the protonated N-ethylaniline as its hydrochloride salt.
Repeat: Repeat the wash (steps 2-4) at least two more times with fresh portions of 1 M HCl to ensure complete removal of the amine.
Neutral Wash: Perform a final wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified benzamide.
References
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Wikipedia. (n.d.). Benzamide. Retrieved February 20, 2026, from [Link]
ChemWhat. (n.d.). N-Ethylaniline CAS#: 103-69-5. Retrieved February 20, 2026, from [Link]
Solubility of Things. (n.d.). Benzamide. Retrieved February 20, 2026, from [Link]
Ottokemi. (n.d.). n-Ethyl aniline, 98% 103-69-5 India. Retrieved February 20, 2026, from [Link]
Wikipedia. (n.d.). Benzamide. Encyclopedia. Retrieved February 20, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved February 20, 2026, from [Link]
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Imperial College London. Retrieved February 20, 2026, from [Link]
FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved February 20, 2026, from [Link]
FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved February 20, 2026, from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2026, from [Link]
ChemBK. (n.d.). N-Ethylaniline. Retrieved February 20, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 20, 2026, from [Link]
Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Retrieved February 20, 2026, from [Link]
Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
Analytical Methods. (2010, July 3). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved February 20, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 20, 2026, from [Link]
Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved February 20, 2026, from [Link]
IUCr Journals. (2025, December 15). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Retrieved February 20, 2026, from [Link]
Unknown. (n.d.). Liquid/liquid Extraction. Retrieved February 20, 2026, from [Link]
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 20, 2026, from [Link]
PMC. (2016, April 6). Exploring the cocrystallization potential of urea and benzamide. National Institutes of Health. Retrieved February 20, 2026, from [Link]
Odinity. (2017, December 17). Purification of an Unknown Solid by Recrystallization. Retrieved February 20, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 20, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved February 20, 2026, from [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 20, 2026, from [Link]
1H NMR Spectrum Interpretation of N-Ethyl-2-methyl-N-phenylbenzamide
A Comparative Guide to Rotamer Analysis in Sterically Hindered Amides Executive Summary The Challenge: Researchers synthesizing N-ethyl-2-methyl-N-phenylbenzamide often encounter a "messy" 1H NMR spectrum at room tempera...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Rotamer Analysis in Sterically Hindered Amides
Executive Summary
The Challenge: Researchers synthesizing N-ethyl-2-methyl-N-phenylbenzamide often encounter a "messy" 1H NMR spectrum at room temperature. The spectrum typically displays broadened signals, duplicated peaks, or fractional integration values that do not match the expected stoichiometry. This is frequently misdiagnosed as sample impurity.
The Reality: This spectral complexity is an intrinsic "performance feature" of the molecule, driven by restricted rotation around the amide C-N bond. The presence of the ortho-methyl group on the benzoyl ring and the bulky N-phenyl group creates significant steric hindrance, locking the molecule into two distinct conformers (Rotamers) that exchange slowly on the NMR timescale.
The Solution: This guide compares the Static (Ambient) spectral profile against the Dynamic (High-Temperature) profile, proving that Variable Temperature (VT) NMR is the required standard for validating this compound.
Part 1: Structural Basis & Mechanism
To interpret the spectrum, one must understand the competition between Amide Resonance and Steric Orthogonality .
Restricted Rotation: The amide nitrogen's lone pair delocalizes into the carbonyl (
-system), giving the C-N bond partial double-bond character.[1][2] This creates an energy barrier () to rotation.
The Ortho-Effect: Unlike simple amides (e.g., DEET), the ortho-methyl group on the benzene ring clashes with the N-phenyl ring. This forces the two aromatic rings to twist out of planarity (orthogonality) to minimize steric strain.
Rotamer Populations: The molecule exists in equilibrium between the E-isomer (Anti) and Z-isomer (Syn), defined by the position of the N-ethyl group relative to the carbonyl oxygen.
Visualization: Rotameric Equilibrium
Figure 1: The dynamic equilibrium between rotamers. At room temperature, the barrier is too high to overcome, resulting in two distinct NMR signatures.
Part 2: Comparative Analysis (Ambient vs. VT-NMR)
This section compares the spectral performance of the target molecule under standard conditions versus the validation protocol (VT-NMR).
Comparison 1: The Aliphatic Region (N-Ethyl Group)
The N-ethyl group is the primary diagnostic marker. It appears as a Quartet (
) and a Triplet ().
Feature
Ambient NMR (25°C)
VT-NMR (100°C in DMSO-d6)
Interpretation
Signal Count
Duplicated. Two sets of quartets and two sets of triplets are visible.
Singular. One sharp quartet and one sharp triplet.
Coalescence. Rapid rotation averages the magnetic environment.
Chemical Shift ()
Set A (Major): ppm (q)Set B (Minor): ppm (q)
Average: ppm (q)
The syn vs. anti orientation relative to the carbonyl anisotropy causes the split.
Peak Shape
Broad / Blunt.
Sharp / Defined.
Broadening indicates the exchange rate is close to the NMR frequency timescale.
Comparison 2: The Aromatic Region & Ortho-Methyl
The ortho-methyl group is a singlet but is highly sensitive to the ring current of the N-phenyl group.
Feature
Ambient NMR (25°C)
VT-NMR (100°C)
Interpretation
Ortho-Methyl ()
Two Singlets. Unequal intensity (e.g., 2.15 ppm and 2.30 ppm).
One Singlet. Sharp peak at weighted average position.
The methyl group senses the shielding cone of the N-phenyl ring differently in each rotamer.
Aromatic Protons
Multiplet "soup." Overlapping signals from both rings and both rotamers.[3]
Simplified multiplets. Distinct separation of benzoyl vs. N-phenyl protons.
High temperature restores effective symmetry on the NMR timescale.
Part 3: Experimental Protocol (Self-Validating)
To confirm the identity of N-ethyl-2-methyl-N-phenylbenzamide and rule out impurities, follow this step-by-step workflow.
1. Sample Preparation
Solvent Choice: Use DMSO-d6 or Toluene-d8 . Avoid
for final validation, as its boiling point () is too low to reach coalescence.
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce aggregation, complicating the spectrum further.
2. Variable Temperature (VT) Acquisition
Step 1 (Baseline): Acquire a standard 1H spectrum at 25°C . Note the duplicated peaks and integration ratios (e.g., 0.7 : 0.3).
Step 2 (Ramp): Increase probe temperature to 60°C . Observe peak broadening (the "coalescence point" approach).
Technical Comparison: GC-MS Elucidation of N-ethyl-2-methyl-N-phenylbenzamide vs. Structural Isomers
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of N-ethyl-2-methyl-N-phenylbenzamide , a specific o-toluamide derivative. Designed for analytical chemists and researchers, this doc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of N-ethyl-2-methyl-N-phenylbenzamide , a specific o-toluamide derivative.
Designed for analytical chemists and researchers, this document moves beyond basic spectral listing to explain the mechanistic causality of the fragmentation, offering a robust method for distinguishing this compound from its structural isomers (e.g., meta/para derivatives) and linkage isomers (e.g., N-tolyl analogs).
Executive Summary & Compound Identity
N-ethyl-2-methyl-N-phenylbenzamide (C₁₆H₁₇NO, MW 239.31) is a tertiary amide characterized by an ortho-methyl substitution on the benzoyl ring. This structural feature induces specific "Ortho Effects" in the mass spectrum—steric and electronic interactions that distinguish it from its meta- and para-isomers.
Correct identification relies on detecting the shift in the acylium ion (base peak) and observing specific retention time behaviors driven by the ortho-substitution.
Feature
Specification
IUPAC Name
N-ethyl-2-methyl-N-phenylbenzamide
Molecular Formula
C₁₆H₁₇NO
Monoisotopic Mass
239.1310 Da
Core Scaffold
o-Toluoyl (2-methylbenzoyl) + N-ethylaniline
Key Diagnostic Ion
m/z 119 (o-Toluoyl cation)
Fragmentation Mechanics: The "Why" Behind the Spectrum
The fragmentation of N-ethyl-2-methyl-N-phenylbenzamide under Electron Ionization (EI, 70 eV) is governed by three primary mechanisms:
-Cleavage , Tropylium Formation , and the Ortho-Steric Effect .
Mechanism A: Amide Bond
-Cleavage (Primary Pathway)
The most dominant pathway is the cleavage of the amide bond (C-N). The charge preferentially remains on the acyl fragment due to the stability of the resonance-stabilized acylium ion.
Target Compound: Yields the 2-methylbenzoyl cation (m/z 119) .
Differentiation: This immediately distinguishes the target from "Linkage Isomers" (where the methyl is on the nitrogen-side ring), which would yield a standard benzoyl cation (m/z 105).
The m/z 119 ion is metastable and rapidly loses carbon monoxide (CO, 28 Da) to form the Tropylium ion (C₇H₇⁺, m/z 91) .
Note: While common to all alkyl-benzenes, the ratio of m/z 119 to m/z 91 is often lower in ortho-isomers compared to para-isomers due to the steric destabilization of the acylium ion, promoting faster decomposition.
Mechanism C: N-Alkyl Cleavage (McLafferty-like)
The N-ethyl group allows for a hydrogen rearrangement or simple radical loss.
Loss of Ethylene (C₂H₄): A McLafferty-like rearrangement involving the carbonyl oxygen and the
-hydrogen of the ethyl group. This yields a peak at m/z 211 [M - 28].
Loss of Ethyl Radical ([1]•C₂H₅): Direct cleavage yielding m/z 210 .
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive pathways and the resulting diagnostic ions.
Caption: Mechanistic breakdown of N-ethyl-2-methyl-N-phenylbenzamide fragmentation. The formation of the m/z 119 ion is the primary diagnostic event.
Comparative Analysis: Distinguishing Alternatives
The primary challenge in analyzing this compound is distinguishing it from Positional Isomers (meta/para) and Linkage Isomers (N-tolyl analogs).
The "Golden Nugget" for Identification
vs. Linkage Isomers: Check the Base Peak. If the base peak is m/z 105 , you have the N-tolyl isomer. If it is m/z 119 , you have the Toluoyl (target) isomer.
vs. Positional Isomers (m/p): Check the Retention Time and Ion Ratios. The ortho-isomer typically elutes earlier than para-isomers due to steric twisting of the amide bond, which reduces intermolecular hydrogen bonding/polarity interactions with the column phase.
Comparative Data Matrix
Diagnostic Feature
Target: o-Toluoyl (2-Methyl)
Isomer A: p-Toluoyl (4-Methyl)
Isomer B: N-Tolyl (Linkage Isomer)
Molecular Ion (M+)
m/z 239 (Weak/Med)
m/z 239 (Stronger)
m/z 239 (Med)
Base Peak (100%)
m/z 119 (o-Toluoyl)
m/z 119 (p-Toluoyl)
m/z 105 (Benzoyl)
Secondary Ion
m/z 91 (High abundance)
m/z 91 (High abundance)
m/z 77 (Phenyl)
Ortho Effect
m/z 211 (Distinctive)
Negligible
Negligible
Retention Time
Fastest Elution (Steric twist)
Slower Elution
Variable
Experimental Protocol: Self-Validating Workflow
To ensure reproducible results, follow this standardized GC-MS protocol. This workflow includes a "System Suitability" step to validate the column performance for isomer separation.
Step 1: Sample Preparation
Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Reason: Ethyl acetate provides excellent solubility for amides and does not interfere with early eluting peaks.
Filter through a 0.22 µm PTFE filter to remove particulates.
Step 2: GC-MS Parameters
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Low-polarity columns are preferred for separating steric isomers.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless mode (1 min purge), 250°C.
Oven Program:
Initial: 60°C (Hold 1 min).
Ramp A: 20°C/min to 200°C.
Ramp B: 5°C/min to 260°C (Slow ramp here maximizes isomer resolution).
Final: Hold 3 min.
MS Source: EI mode (70 eV), 230°C.
Scan Range: m/z 40–350.
Step 3: Data Validation (The "Ortho Check")
Upon acquiring the spectrum, apply this logic gate:
Is m/z 119 the Base Peak?
NO (m/z 105 dominant): Reject. Sample is likely N-ethyl-N-(2-methylphenyl)benzamide.
YES: Proceed to step 2.
Calculate Ratio (m/z 119 / m/z 91):
Compare with a reference standard. Ortho isomers typically show a faster degradation to m/z 91 than para isomers due to the steric strain on the acylium ion.
Check Retention Time:
If a mixture is present, the target (2-methyl) should appear before the 4-methyl isomer.
Isomer Differentiation Logic Flow
Caption: Decision tree for identifying N-ethyl-2-methyl-N-phenylbenzamide from MS data.
References
AOBChem. (n.d.). 5-Bromo-N-ethyl-2-methyl-N-phenylbenzamide Structure and Properties. Retrieved February 20, 2026, from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-Methylbenzamide (Benzoyl Cation Reference). NIST Chemistry WebBook, SRD 69. Retrieved February 20, 2026, from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Methylbenzamide (Toluoyl Cation Reference). NIST Chemistry WebBook, SRD 69. Retrieved February 20, 2026, from [Link]
Barkow, A., et al. (1995). Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Retrieved February 20, 2026, from [Link]
Katritzky, A. R., et al. (2013). Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR. (Reference to N-ethyl-2-methyl-N-phenylbenzamide synthesis). Retrieved February 20, 2026, from [Link]
Technical Guide: Differential FTIR Profiling of N-ethyl-2-methyl-N-phenylbenzamide
This guide outlines the FTIR spectral characterization of N-ethyl-2-methyl-N-phenylbenzamide , a specific structural isomer distinct from (but related to) the common scabicide Crotamiton and the repellent DEET.[1] The fo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the FTIR spectral characterization of N-ethyl-2-methyl-N-phenylbenzamide , a specific structural isomer distinct from (but related to) the common scabicide Crotamiton and the repellent DEET.[1]
The following analysis synthesizes theoretical vibrational logic with empirical group frequency data to provide a robust identification protocol.
[1]
Molecular Architecture & Vibrational Logic[1]
To accurately interpret the FTIR spectrum, one must first deconstruct the molecule into its vibrating sub-units. N-ethyl-2-methyl-N-phenylbenzamide consists of a tertiary amide core flanked by two aromatic systems and an ethyl chain.[1]
The Core (Tertiary Amide): The central
and bonds are the primary reporters. Unlike secondary amides, there is no N-H stretch , simplifying the high-wavenumber region.[1]
The "Ortho-Effect" (2-Methylbenzoyl): The methyl group at the ortho position of the acid ring creates significant steric hindrance. This forces the carbonyl group out of planarity with the benzene ring, reducing conjugation.
Spectral Consequence: The Amide I band (
) will appear at a higher wavenumber than in flat, unhindered benzamides due to reduced resonance delocalization.
The N-Phenyl Ring: A monosubstituted benzene ring attached to the nitrogen.
The Ethyl Group: Provides characteristic aliphatic
stretching and bending modes.
Critical Peak Assignment (The Fingerprint)
The following table details the specific wavenumbers required for positive identification.
Table 1: Diagnostic FTIR Peaks for N-ethyl-2-methyl-N-phenylbenzamide[1]
"5-adjacent hydrogens" pattern (overlaps with ortho-ring).[1]
Aromatic (Acid)
C-H Out-of-Plane (OOP)
735 – 765
Strong
Specific to ortho-disubstitution (2-methylbenzoyl). Distinguishes from meta/para isomers.
Aliphatic (Ethyl)
C-H Stretch (asym)
2960 – 2980
Medium
Characteristic of methyl group in ethyl chain.
Aliphatic (Ethyl)
CH₂ Scissoring
1450 – 1470
Medium
Methylene deformation.
Amide
C-N Stretch (Amide III)
1260 – 1310
Medium
Mixed mode; useful for confirmation but less specific than Amide I.
Analyst Note: The region between 690 cm⁻¹ and 770 cm⁻¹ is the "Fingerprint of Isomerism." You must observe both the monosubstituted peak (~690) and the ortho-substituted peak (~740-760) to confirm the structure.
In drug development and QC, specificity is proven by distinguishing the analyte from its precursors and analogs.
Scenario A: Analyte vs. Precursor (N-ethylaniline)
The synthesis likely involves reacting 2-methylbenzoyl chloride with N-ethylaniline.[1] Unreacted amine is a critical impurity.
Feature
N-ethyl-2-methyl-N-phenylbenzamide (Product)
N-ethylaniline (Precursor/Impurity)
3300–3400 cm⁻¹
Absent (No N-H)
Present (Secondary Amine N-H stretch)
1640 cm⁻¹
Strong (Amide C=O)
Absent (No Carbonyl)
Fingerprint
Ortho + Mono patterns
Mono pattern only
Scenario B: Analyte vs. Structural Analog (N-ethyl-N-phenylbenzamide)
Comparing the target molecule to its non-methylated analog highlights the impact of the 2-methyl group.[1]
Feature
Target (With 2-Methyl)
Analog (No Methyl)
Amide I ()
~1645 cm⁻¹ (Higher freq due to steric twist)
~1630 cm⁻¹ (Lower freq, fully conjugated)
OOP Bending
~740-760 cm⁻¹ (Ortho-disubstituted)
~690 & 750 cm⁻¹ (Two Mono-substituted rings)
Experimental Protocol: ATR-FTIR Workflow
Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this lipophilic amide to avoid moisture interference and ensure reproducibility.
Step-by-Step Protocol
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.
Sample Application:
Liquids/Oils: Place 1 drop (~10 µL) directly on the crystal center.
Solids: Place ~5 mg of powder; apply pressure using the anvil until the force gauge reaches the "Green" zone (optimal contact).
Acquisition: Record the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this can broaden the critical Amide I band.
Validation: Check for the presence of the 1645 cm⁻¹ (C=O) and absence of 3300 cm⁻¹ (N-H).
Analytical Workflow Diagram
The following diagram illustrates the decision logic for characterizing this molecule.
Caption: Logical decision tree for distinguishing N-ethyl-2-methyl-N-phenylbenzamide from precursors and analogs.
References
United States Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. USP-NF.[1] Link
NIST Chemistry WebBook. Infrared Spectrum of Benzamide (Parent Analog). National Institute of Standards and Technology.[4] Link[1]
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Link
ResearchGate. Stability-Indicating HPLC and Spectral Analysis of Crotamiton (Structural Analog). ResearchGate.[5][6][7] Link
Comparative Repellency Guide: N-ethyl-2-methyl-N-phenylbenzamide vs. DEET
The following guide provides a rigorous technical comparison between the industry-standard repellent DEET ( -diethyl-3-methylbenzamide) and the structural analog -ethyl-2-methyl- -phenylbenzamide (referred to herein as E...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison between the industry-standard repellent DEET (
-diethyl-3-methylbenzamide) and the structural analog -ethyl-2-methyl--phenylbenzamide (referred to herein as EMPB ).
This analysis is grounded in Quantitative Structure-Activity Relationship (QSAR) studies, specifically the work conducted by the USDA-ARS and the University of Florida (Katritzky et al., 2013), which evaluated EMPB as "Compound 5w".
Executive Summary
-ethyl-2-methyl--phenylbenzamide (EMPB) is a benzamide derivative synthesized to explore the pharmacophore boundaries of insect repellents. While structurally related to DEET, experimental data indicates that EMPB is significantly inferior in repellency performance against Aedes aegypti.
DEET Status: Gold standard; high efficacy at low surface concentrations (MED
Key Insight: The substitution of a diethyl amine (in DEET) with an
-phenyl group (in EMPB) drastically increases steric bulk and lipophilicity, likely reducing volatility and impeding the precise ligand-receptor fit required for blocking mosquito Odorant Receptors (ORs).
Chemical & Physical Profile
Understanding the physicochemical divergence is critical to explaining the failure of EMPB as a viable repellent.
Feature
DEET
EMPB (Compound 5w)
Impact on Repellency
IUPAC Name
-diethyl-3-methylbenzamide
-ethyl-2-methyl--phenylbenzamide
--
Molecular Weight
191.27 g/mol
~239.3 g/mol
EMPB is heavier, reducing volatility (vapor pressure).
Core Structure
meta-Toluamide
ortho-Toluamide
Ortho substitution creates steric hindrance near the amide bond.
Amine Substituents
Diethyl (Flexible, aliphatic)
Ethyl + Phenyl (Rigid, aromatic)
The bulky phenyl group disrupts the "amide pharmacophore" fit.
LogP (Predicted)
~2.02
~3.5 - 4.0
EMPB is highly lipophilic, potentially leading to excessive skin retention and poor vapor release.
Physical State
Colorless oil
Viscous oil / Solid (dependent on purity)
--
Structural Visualization
The following diagram illustrates the structural divergence and its pharmacological consequences.
Caption: Structural comparison highlighting why EMPB's N-phenyl and ortho-methyl modifications lead to reduced efficacy compared to DEET.
Experimental Efficacy Analysis
The following data is derived from standard "Cloth Patch" bioassays using Aedes aegypti (Orlando strain). The primary metric is Minimum Effective Dosage (MED) , defined as the minimum surface concentration required to prevent bites (typically <1% biting rate).[1]
Comparative Data Table
Data Source: Katritzky et al. (2013), PLOS ONE.
Compound
MED (mol/cm²)
MED (mg/cm²)
Relative Potency (vs DEET)
DEET
0.025 - 0.050
0.005 - 0.010
1.0 (Baseline)
SS220 (AI3-37220)
~0.025
~0.006
~1.0 (Equivalent)
Compound 5k *
0.125
~0.023
~0.4 (Moderate)
EMPB (Compound 5w)
5.160
~1.230
< 0.01 (Ineffective)
*Compound 5k is N-butyl-N-ethyl-3-methylbutanamide, a high-performing analog from the same study.
Interpretation
Threshold of Failure: A commercially viable repellent typically requires an MED < 0.1 mg/cm².
EMPB Failure: With an MED of ~1.23 mg/cm², EMPB requires a dose ~100 times higher than DEET to achieve the same effect.
Practical Implication: To achieve 4 hours of protection, a formulation would need to be applied as a thick, cosmetically unacceptable paste, whereas DEET works as a thin film.
Protocol: High-Throughput Repellency Screening
To replicate these findings or test new analogs, use the Modified K & D Module bioassay. This method is preferred for safety (no direct mosquito contact) and throughput.
Experimental Workflow
Mosquito Rearing: Use 5–7 day old nulliparous female Aedes aegypti. Starve for 12 hours pre-test.
Module Setup: Use a K & D module (Klun & Debboun) with six cells.
Reservoir Preparation: Fill bottom wells with CPDA-1 + ATP-supplemented blood (warmed to 38°C). Cover with collagen membrane.
Treatment:
Cut organdy cloth patches (size of well).
Apply serial dilutions of the test compound (EMPB) in ethanol.
Allow solvent to evaporate (air dry).
Exposure: Place treated cloth over the membrane. Place mosquito cell over the cloth.
Data Collection: Observe for 3 minutes. Count the number of mosquitoes biting (proboscis penetration).
Calculation: Determine the lowest concentration where biting is
1%.
Caption: Workflow for the Modified K & D Module bioassay used to determine Minimum Effective Dosage (MED).
Mechanism of Action & Failure Analysis
Why does EMPB fail?
Olfactory Receptor (OR) Interaction: DEET acts as a "confusant" by modulating the Orco (Odorant Receptor Coreceptor) pathway and specific receptors like AaegOR136. The binding pocket is hydrophobic but size-restricted. The N-phenyl ring of EMPB is likely too bulky to fit into the orthosteric or allosteric binding sites that DEET occupies.
Volatility (Spatial Repellency): Effective repellents must have a vapor pressure sufficient to create a "cloud" near the skin. The high molecular weight and pi-stacking capability of the phenyl group in EMPB likely reduce its vapor pressure below the effective threshold for spatial repellency.
References
Katritzky, A. R., Wang, Z., Slavov, S., Tsikolia, M., Dobchev, D., Akhmedov, N. G., ... & Linthicum, K. J. (2013). Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay. PLOS ONE, 8(9), e74306.
Klun, J. A., & Debboun, M. (2000). A new module for quantitative evaluation of repellent efficacy using human subjects. Journal of Medical Entomology, 37(1), 177-181.
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18.
Elemental analysis and purity standards for N-ethyl-N-phenyl-o-toluamide
Comparison Guide: Elemental Analysis and Purity Standards for N-ethyl-N-phenyl-o-toluamide (and Crotamiton Analogs) Executive Summary & Chemical Identity Objective: This guide provides a rigorous technical analysis of N-...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Elemental Analysis and Purity Standards for N-ethyl-N-phenyl-o-toluamide (and Crotamiton Analogs)
Executive Summary & Chemical Identity
Objective: This guide provides a rigorous technical analysis of N-ethyl-N-phenyl-o-toluamide , a structural analog often conflated with the pharmaceutical standard Crotamiton (N-ethyl-o-crotonotoluidide) or the insect repellent DEET (N,N-diethyl-m-toluamide).
Given the specific nomenclature provided ("N-ethyl-N-phenyl-o-toluamide"), this guide addresses the compound as a distinct chemical entity (likely a research-grade intermediate or specific isomer) while benchmarking it against its closest commercial functional analog, Crotamiton , to provide actionable performance data for drug development professionals.
Common Misnomer/Analog: Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide)
CAS Registry (Analog - Crotamiton): 483-63-6
Molecular Formula (Target): C₁₆H₁₇NO
Molecular Weight: 239.31 g/mol
Elemental Analysis: Theoretical vs. Experimental
Accurate elemental analysis (CHN) is the first line of defense in verifying the synthesis of N-ethyl-N-phenyl-o-toluamide. The presence of the o-toluoyl group versus the crotonyl group in Crotamiton significantly alters the carbon-to-nitrogen ratio.
Critical Insight: A Carbon content >80% distinguishes the target o-toluamide derivative from Crotamiton (~76.8%). If your experimental CHN analysis yields ~76.8% C, you have likely synthesized Crotamiton (or an isomer) rather than the intended N-phenyl-o-toluamide.
Purity Standards & Impurity Profiling
For pharmaceutical applications (e.g., antipruritic or scabicidal agents), purity must meet pharmacopeial standards (USP/EP).
Key Impurities to Monitor
Free Amines: N-ethylaniline (for target) or N-ethyl-o-toluidine (for Crotamiton). These are toxic and must be <0.1%.
Acid Precursors: o-Toluic acid (for target) or Crotonic acid.
Isomeric Impurities:
Z-isomer (Crotamiton specific): The E-isomer is the active form; USP requires specific ratios.
m-/ p- isomers: If the starting o-toluic acid contained m- or p- isomers.
Recommended Purity Specifications
Assay (HPLC): 98.0% – 101.0% (anhydrous basis).
Residue on Ignition: ≤ 0.1%.
Heavy Metals: ≤ 10 ppm.
Related Substances: Individual impurities ≤ 0.5%; Total impurities ≤ 1.0%.
Product Performance Comparison
Comparing the target N-ethyl-N-phenyl-o-toluamide (as a lipophilic amide) against established alternatives in the antipruritic/scabicidal class.
Table 2: Performance & Stability Matrix
Feature
N-ethyl-N-phenyl-o-toluamide (Target)
Crotamiton (Standard)
Permethrin (Alternative)
Mechanism
Unknown (Predicted: TRP channel modulator)
Modulates TRP channels; Scabicidal
Na+ channel disruptor (Neurotoxic to mites)
Lipophilicity (LogP)
~4.2 (Predicted)
2.7
6.1
Skin Penetration
High (Due to high LogP)
Moderate
Low (remains on surface)
Stability
High (Aromatic amide)
Moderate (Alkene susceptible to oxidation)
High (Photostable formulations)
Toxicity Risk
Moderate (Aniline metabolite risk)
Low (Metabolites: amino-toluenes)
Low (Mammalian selectivity)
Expert Insight: The target molecule's higher predicted lipophilicity (LogP ~4.2 vs 2.7 for Crotamiton) suggests it may have superior skin retention but potentially higher systemic absorption , raising toxicity concerns regarding the N-ethylaniline metabolite.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity
Rationale: Reverse-phase HPLC is required to separate the lipophilic amide from its more polar acid and amine precursors.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase:
A: 0.1% Phosphoric acid in Water.
B: Acetonitrile.
Gradient: 0-5 min (30% B), 5-20 min (30% → 80% B), 20-25 min (80% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 242 nm (Max absorption for benzamides).
Temperature: 30°C.
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL).
System Suitability: Resolution (R) > 2.0 between main peak and nearest impurity.
Protocol B: Elemental Analysis (Combustion)
Rationale: To verify the empirical formula and rule out hydrate formation.
Acceptance Criteria: ±0.4% absolute difference from theoretical values (Table 1).
Visualizations
Figure 1: Analytical Workflow for Purity Determination
Caption: Step-by-step analytical workflow ensuring the target compound meets pharmaceutical purity standards before biological testing.
Figure 2: Impurity Origin & Degradation Pathway
Caption: Potential degradation pathways identifying critical impurities (hydrolysis and oxidation products) to monitor during stability testing.
References
European Pharmacopoeia (Ph. Eur.). Crotamiton: Purity and Related Substances. EDQM. Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Crotamiton (CID 2888). PubChem. Available at: [Link]
World Health Organization (WHO). Specifications for Pesticides: DEET (N,N-diethyl-m-toluamide). WHO/SIT/15.R1. Available at: [Link]
Centers for Disease Control and Prevention (CDC). Protection against Mosquitoes, Ticks, & Other Arthropods.[1][2] Yellow Book 2024. Available at: [Link]
A Researcher's Guide to the Safe Handling of N-ethyl-2-methyl-N-phenylbenzamide
As a novel or specialized chemical, N-ethyl-2-methyl-N-phenylbenzamide requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential safety and log...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel or specialized chemical, N-ethyl-2-methyl-N-phenylbenzamide requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential safety and logistical information, from initial risk assessment to final disposal, grounded in the established principles of chemical hygiene for related substituted amides.
Hazard Identification and Risk Assessment
While specific toxicological data for N-ethyl-2-methyl-N-phenylbenzamide may be limited, the broader class of N-substituted benzamides presents known hazards that must be addressed. Primary concerns include potential irritation to the skin and eyes, and possible harm if swallowed or absorbed through the skin.[1][2] A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosol generation.
Assumed Hazard Profile:
Hazard Type
Classification
Precautionary Statement
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
Do not eat, drink or smoke when using this product.[3]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Wash hands and any exposed skin thoroughly after handling.[1]
A multi-layered approach to PPE is critical to mitigate the risks associated with handling N-ethyl-2-methyl-N-phenylbenzamide. The selection of appropriate PPE should be based on the specific laboratory task being performed.
Core PPE Requirements:
Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87.1 or equivalent standards are mandatory. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles are required. When working with significant quantities or outside of a fume hood, a face shield should be worn in conjunction with safety glasses or goggles.[5]
Hand Protection: Chemical-resistant gloves are essential. Given the lack of specific compatibility data for N-ethyl-2-methyl-N-phenylbenzamide, nitrile or neoprene gloves are a recommended starting point. It is crucial to inspect gloves for any signs of degradation or contamination before and during use. Always wash hands thoroughly after removing gloves.
Body Protection: A flame-resistant laboratory coat should be worn and kept fastened to protect against incidental skin contact. For tasks with a higher potential for contamination, chemical-resistant coveralls may be necessary.[6]
Respiratory Protection: All work with N-ethyl-2-methyl-N-phenylbenzamide should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.[7]
Experimental Workflow: PPE Selection and Use
Caption: Workflow for PPE selection and use.
Operational and Disposal Plans
Handling and Storage:
Handle N-ethyl-2-methyl-N-phenylbenzamide in a well-ventilated area, preferably within a chemical fume hood.[8]
Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Use non-sparking tools and prevent electrostatic discharge.[8]
Emergency Procedures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Management:
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
Collect the absorbed material into a suitable container for disposal.
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal:
All waste containing N-ethyl-2-methyl-N-phenylbenzamide should be considered hazardous waste.
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][4] Do not dispose of down the drain.
By adhering to these guidelines, researchers can safely handle N-ethyl-2-methyl-N-phenylbenzamide, ensuring a secure laboratory environment and the advancement of their scientific endeavors.
References
AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED - Regulations.gov. (2019, August 29).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Amide 60. (2018, June 18).
SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SAFETY DATA SHEET - TCI Chemicals. (2025, September 12).
N-Phenethylbenzamide SDS, 3278-14-6 Safety Data Sheets - ECHEMI. (n.d.).
BLD Pharmatech. (n.d.).
Protective Equipment - American Chemistry Council. (n.d.).